molecular formula C6H10ClN3 B599220 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride CAS No. 1209264-64-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B599220
CAS No.: 1209264-64-1
M. Wt: 159.617
InChI Key: KHUHZFZYBGHUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h3,5H,1-2,4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUHZFZYBGHUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672004
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209264-64-1
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of relevant biological signaling pathways associated with the broader imidazo[1,2-a]pyrimidine class.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following tables summarize the available quantitative data. It is important to note that different suppliers may report slightly different values and CAS numbers for this compound and its free base form.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 5,6,7,8-Tetrahydroimidazo-[1,2-a]pyrimidine hydrochloride[1]
CAS Number 1209264-64-1 (for HCl salt)[1], 67139-22-4 (for free base and sometimes used for HCl salt)[2]N/A
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
Appearance Yellow to brown solid[3]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 106-109 °C[2][3]
Boiling Point 204 °C (for free base)[2][3]
Density 1.33 g/cm³ (for free base)[2][3]
pKa 9.73 ± 0.20 (Predicted for free base)[2][3]
Flash Point 77 °C (for free base)[2][3]
Storage Temperature 2–8 °C, under inert gas (nitrogen or Argon)[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of chemical properties. The following sections outline typical methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A common method for its determination is the capillary method.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of a compound is fundamental to its formulation and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of a basic compound, potentiometric titration is a precise method for pKa determination.

Methodology:

  • A known concentration of this compound is dissolved in water or a suitable co-solvent system.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Methodology:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is placed in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Methodology:

  • A dilute solution of this compound is prepared in a suitable volatile solvent.

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded, showing the molecular ion peak corresponding to the protonated free base [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Biological Context: Signaling Pathways

While specific signaling pathway interactions for this compound are not extensively documented, the broader class of imidazo[1,2-a]pyrimidines has been shown to modulate several key cellular signaling pathways implicated in diseases such as cancer.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Complex Inhibition beta_catenin β-catenin Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation & Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->TCF_LEF Inhibition

Caption: Inhibition of Wnt/β-catenin signaling by some imidazo[1,2-a]pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrimidines, have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a summary of its key chemical properties, standardized protocols for their determination, and an overview of the biological signaling pathways that can be targeted by the broader imidazo[1,2-a]pyrimidine class of compounds. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide on the Spectroscopic Data of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Due to the limited availability of a complete, published dataset for this specific salt, this document presents expected spectroscopic values based on the analysis of the core moiety and related derivatives. It also includes detailed experimental protocols for acquiring this data and a representative synthetic pathway.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of similar structures and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d1HH-2
~6.5-6.7d1HH-3
~3.8-4.0t2HH-5
~3.2-3.4t2HH-7
~1.9-2.1m2HH-6
Variablebr s1HNH (HCl)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145-150C-8a
~140-145C-2
~110-115C-3
~105-110C-5
~40-45C-7
~20-25C-6

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amine salt)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1640-1620StrongC=N stretch
~1600-1580MediumC=C stretch

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

m/zIon
124.0875[M+H]⁺ (free base)

Ionization Mode: ESI+

Experimental Protocols

The following protocols outline the standard methodologies for acquiring the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy: The spectrum is acquired at room temperature. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis is performed in positive ion mode to detect the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) is recorded.

Mandatory Visualization

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

G cluster_synthesis Synthetic Workflow start 2-Aminopyrimidine intermediate1 Imidazo[1,2-a]pyrimidine start->intermediate1 + α-haloketone intermediate2 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) product This compound intermediate2->product + HCl

Caption: A general synthetic route to this compound.

This diagram outlines the key transformations, starting from 2-aminopyrimidine, to yield the final hydrochloride salt. The specific reagents and reaction conditions can be optimized for yield and purity.

This document serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are based on established principles of organic spectroscopy and synthesis.

Pharmacological Profile of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. As bioisosteres of purine bases, these compounds have the potential to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological profile of tetrahydroimidazo[1,2-a]pyrimidine derivatives, focusing on their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative activity data, and insights into their potential mechanisms of action, including the modulation of critical signaling pathways, are presented to facilitate further research and drug development in this promising area.

Pharmacological Activities

Tetrahydroimidazo[1,2-a]pyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. The core scaffold can be readily functionalized at various positions, allowing for the fine-tuning of their pharmacological properties.

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial effects of tetrahydroimidazo[1,2-a]pyrimidine derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The mechanism of their antibacterial action is an active area of investigation, with some studies suggesting interference with essential cellular processes in microorganisms.

Antioxidant Activity

Several derivatives of tetrahydroimidazo[1,2-a]pyrimidine have been identified as potent antioxidants.[2][3] Their ability to scavenge free radicals is a key aspect of this activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant properties of these compounds suggest their potential in mitigating oxidative stress-related diseases.

Anticancer Activity

The cytotoxic effects of tetrahydroimidazo[1,2-a]pyrimidine derivatives against various cancer cell lines have been documented.[1] The Sulforhodamine B (SRB) assay is a commonly employed method to quantify their in vitro anticancer activity. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the core scaffold play a crucial role in determining their potency and selectivity against different cancer cell types.

Anti-inflammatory Activity

Emerging evidence suggests that tetrahydroimidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties.[4][5] While the exact mechanisms are still under investigation, modulation of key inflammatory pathways is a likely contributor to their anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for representative tetrahydroimidazo[1,2-a]pyrimidine derivatives from various studies.

Table 1: Antimicrobial Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

CompoundTest OrganismMIC (µM/ml)Reference
Compound 15 Candida albicans1.04 x 10⁻²[1]
Compound 15 Aspergillus niger1.04 x 10⁻²[1]
Compound 12 Staphylococcus aureus2.14 x 10⁻²
Compound 14 Staphylococcus aureus2.14 x 10⁻²
Compound 18 Bacillus subtilis0.58 x 10⁻²
Compound 21 Escherichia coli1.10 x 10⁻²

Note: MIC values from the source were presented in µM/ml.

Table 2: Antioxidant Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

CompoundAssayIC₅₀ (µg/ml)Reference
Compound 2 DPPH46.31[1]
Compound 16 DPPH48.81[1]
Ascorbic Acid (Standard)DPPH-[2]

Table 3: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

CompoundCell LineGI₅₀ (µM)Reference
Compound 23 MCF-7 (Human Breast Cancer)34.78[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing: Tube Dilution Technique

The tube dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration of approximately 10⁵ to 10⁶ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the tetrahydroimidazo[1,2-a]pyrimidine derivatives are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the stock solution are then made in the broth medium in sterile test tubes.

  • Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are also included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to evaluate the antioxidant activity of compounds.

Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compounds: Stock solutions of the tetrahydroimidazo[1,2-a]pyrimidine derivatives are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each compound dilution to the wells.

    • Add the DPPH solution to each well.

    • A control well containing only DPPH solution and methanol is included.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Compound Treatment: The tetrahydroimidazo[1,2-a]pyrimidine derivatives are dissolved in a suitable solvent and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.

  • Calculation of Growth Inhibition: The percentage of growth inhibition is calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% growth inhibition, is then determined.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many tetrahydroimidazo[1,2-a]pyrimidine derivatives are still being elucidated, research on structurally related compounds provides valuable insights into their potential signaling pathway modulation.

Potential Modulation of Gαq Protein Signaling Pathway

Some imidazo[1,2-a]pyrazine derivatives, which share a similar heterocyclic core, have been identified as modulators of Gαq-protein signaling.[6] The Gαq pathway is a critical signaling cascade initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers, in turn, regulate intracellular calcium levels and protein kinase C (PKC) activity, influencing a wide array of cellular processes. The potential for tetrahydroimidazo[1,2-a]pyrimidine derivatives to interact with components of this pathway warrants further investigation.

Gq_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Gq_protein Gαq/βγ GPCR->Gq_protein Activates G_alpha_GTP Gαq-GTP Gq_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gq_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response THIP_derivative Tetrahydroimidazo [1,2-a]pyrimidine Derivative THIP_derivative->Gq_protein Potential Modulation

Caption: Potential modulation of the Gαq signaling pathway.

Involvement in the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival.[7][8] Studies on the closely related imidazo[1,2-a]pyridine scaffold have shown modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. The potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives to interfere with this pathway could explain their observed anti-inflammatory and anticancer activities.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB NFkB_active Active NF-κB NFkB->NFkB_active Release Ubiquitination Ubiquitination IkB_p->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IkB_p Degrades Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Activates THIP_derivative Tetrahydroimidazo [1,2-a]pyrimidine Derivative THIP_derivative->IKK_complex Potential Inhibition

References

The Evolving Landscape of Tetrahydroimidazo[1,2-a]pyrimidine Analogues: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the tetrahydroimidazo[1,2-a]pyrimidine scaffold emerging as a privileged structure in medicinal chemistry. Exhibiting a diverse range of biological activities, these analogues have shown significant promise in the fields of oncology, microbiology, and beyond. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, designed to serve as a resource for researchers actively engaged in the discovery and development of new chemical entities.

Core Synthesis Strategies

The synthesis of the tetrahydroimidazo[1,2-a]pyrimidine core is most commonly achieved through a multicomponent reaction, often a variation of the Biginelli condensation. A general and widely adopted synthetic protocol involves the reaction of a β-ketoester, an aldehyde, and a cyclic guanidine, such as 2-aminopyrimidine, in the presence of a suitable catalyst and solvent. This approach allows for the facile introduction of a wide variety of substituents at multiple positions on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.

A representative synthetic workflow for the preparation of these analogues is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product beta_ketoester β-Ketoester reaction Multicomponent Reaction (e.g., Biginelli Condensation) beta_ketoester->reaction aldehyde Aldehyde aldehyde->reaction aminopyrimidine 2-Aminopyrimidine aminopyrimidine->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification final_product Tetrahydroimidazo[1,2-a]pyrimidine Analogue purification->final_product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Tetrahydroimidazo[1,2-a]pyrimidine Analogue? Inhibitor->PI3K Inhibits? Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Inhibitor Tetrahydroimidazo[1,2-a]pyrimidine Analogue? Inhibitor->Destruction_Complex Stabilizes?

A Technical Guide to In Silico Target Prediction for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a pivotal and often rate-limiting step in drug discovery. This technical guide provides a comprehensive, in-depth overview of an integrated in silico workflow for the prediction and subsequent experimental validation of protein targets for novel or uncharacterized small molecules. Using the heterocyclic scaffold 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine as a case study, this document outlines a systematic, multi-faceted approach. It begins with computational screening methods, including ligand-based and structure-based strategies, to generate a high-confidence list of putative targets. Detailed methodologies for key in silico techniques such as reverse molecular docking and pharmacophore modeling are presented. Furthermore, this guide provides detailed protocols for essential experimental validation assays, including biophysical and cell-based methods, to confirm computational hypotheses. All logical workflows and representative signaling pathways are visualized using Graphviz diagrams to ensure clarity, and hypothetical quantitative data are summarized in structured tables to exemplify the interpretation of results.

Introduction

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a class of heterocyclic compounds that, while available as chemical building blocks, remain largely uncharacterized in terms of their specific biological targets.[1][2] Derivatives of this core structure have shown potential biological activities, including inhibition of enzymes relevant to neurodegenerative disorders and antifungal effects, highlighting the therapeutic potential of this chemical class.[3] Elucidating the direct molecular targets of such compounds is a critical challenge that can be effectively addressed by modern computational methods.[4]

In silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses, thereby accelerating drug discovery and development pipelines.[5][6] These methods are broadly categorized into ligand-based and structure-based approaches.[7][8] Ligand-based methods leverage the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar targets.[7] Structure-based methods, such as reverse molecular docking, computationally screen a ligand against a large library of 3D protein structures to identify potential binding partners.[9][10][11] This guide details a workflow that integrates these computational strategies to predict targets for the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine core structure, followed by a roadmap for experimental validation.

Integrated In Silico Target Prediction Workflow

A robust target prediction strategy employs multiple computational techniques to build a consensus-based list of putative targets, which are then prioritized for experimental validation.[12][13] This integrated approach minimizes the risk of false positives inherent in any single prediction method.

Overall Workflow Diagram

The workflow begins with the preparation of the small molecule's 3D structure and proceeds through parallel ligand-based and structure-based screening funnels. The outputs are consolidated to identify high-priority targets for subsequent experimental validation.

cluster_0 Phase 1: In Silico Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Phase 2: Experimental Validation mol Compound Structure (5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine) sim 2D/3D Similarity Search (e.g., ChEMBL, PubChem) mol->sim pharm Pharmacophore Modeling & Screening mol->pharm dock Reverse Molecular Docking (e.g., against PDB) mol->dock ml Machine Learning Models (e.g., Deep Learning DTI) mol->ml consensus Consensus Scoring & Target Prioritization sim->consensus pharm->consensus dock->consensus ml->consensus biophys Biophysical Assays (e.g., SPR, CETSA) consensus->biophys Top Candidate Targets biochem Biochemical Assays (e.g., Enzyme Kinetics) biophys->biochem cell Cell-Based Assays (e.g., Western Blot, Phenotypic) biochem->cell validated Validated Target cell->validated

Caption: Integrated workflow for in silico target prediction and validation.
Methodologies for Key In Silico Experiments

2.2.1 Reverse Molecular Docking

Reverse docking evaluates the binding of a single ligand against a large collection of protein structures to predict potential targets.[14][15]

  • Protocol:

    • Ligand Preparation: Obtain the 2D structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and convert it to a 3D conformation. Perform energy minimization using a force field (e.g., MMFF94) and generate relevant ionization states at physiological pH (7.4).

    • Protein Dataset Preparation: Compile a target library from sources like the Protein Data Bank (PDB), focusing on the human proteome. Each protein structure must be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

    • Docking Simulation: Define the binding site for each protein. If a known binding pocket exists, use that; otherwise, use blind docking to search the entire protein surface.

    • Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding site of every protein in the library.

    • Scoring and Analysis: Rank the potential targets based on the docking scores, which estimate the binding free energy. Analyze the binding poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

2.2.2 Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features essential for biological activity.[16][17][18] This method can be ligand-based or structure-based.

  • Protocol (Ligand-Based):

    • Active Compound Set: This method is typically used when a set of molecules with known activity against a target is available. For a novel scaffold, one might start by identifying structurally similar compounds with known targets.

    • Feature Identification: Identify key chemical features in the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[19]

    • Model Generation: Align the active compounds and generate a consensus pharmacophore model that captures the common spatial arrangement of these features.

    • Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to find other molecules that fit the model, thereby identifying their known targets.

Hypothetical Predicted Targets

Following the in silico workflow, quantitative data should be organized to facilitate comparison and prioritization of targets for validation. The tables below present hypothetical results for the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold.

Table 1: Top Putative Targets from Reverse Docking
Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding ModePotential Indication
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.8H-bond with hinge regionOncology
Glycogen Synthase Kinase 3β (GSK3β)1Q3D-9.5H-bond with Asp133Neurodegeneration
Monoamine Oxidase B (MAO-B)2BYB-9.1Aromatic stacking in active siteParkinson's Disease
Butyrylcholinesterase (BChE)4BDS-8.9Cation-π interaction with Trp82Alzheimer's Disease
p38 Mitogen-Activated Protein Kinase3S3I-8.7Interaction with DFG motifInflammation
Table 2: Target Hypotheses from Pharmacophore-Based Similarity Search
Similar Compound (Public DB)Tanimoto SimilarityKnown Target(s)Reported Activity (IC₅₀)
Roscovitine0.78CDK1, CDK2, CDK50.2 - 0.7 µM
Kenpaullone0.75GSK3β, CDK1/50.02 - 0.4 µM
Safinamide0.71MAO-B98 nM

Experimental Validation Protocols

Computational predictions must be confirmed through wet-lab experiments.[20][21] The choice of assay depends on the nature of the predicted target. Based on the hypothetical results, Cyclin-Dependent Kinase 2 (CDK2) is selected as a high-priority candidate.

Protocol 1: Biophysical Validation (Surface Plasmon Resonance - SPR)

SPR is used to measure direct binding between the compound and the purified target protein in real-time.

  • Objective: To confirm direct binding and determine the binding affinity (K D) of the compound to recombinant human CDK2.

  • Methodology:

    • Protein Immobilization: Covalently immobilize purified, active recombinant CDK2/Cyclin A protein onto a sensor chip (e.g., CM5) via amine coupling.

    • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. A reference channel without protein is used for background subtraction.

    • Data Analysis: Measure the change in response units (RU) over time to generate sensorgrams. Fit the data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K D).

Protocol 2: Biochemical Validation (In Vitro Kinase Assay)

This assay measures the compound's ability to inhibit the enzymatic activity of the target kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against CDK2.

  • Methodology (e.g., using ADP-Glo™ Kinase Assay):

    • Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A enzyme, a suitable peptide substrate (e.g., Histone H1), and ATP at its Kₘ concentration.

    • Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (e.g., Roscovitine) and negative (DMSO vehicle) controls.

    • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the amount of ADP formed.

    • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biological Context and Signaling Pathways

Understanding how a target fits into a broader biological network is crucial. Since CDK2 is a key regulator of the cell cycle, its inhibition has clear therapeutic implications in oncology.

Representative Signaling Pathway: G1/S Cell Cycle Transition

The diagram below illustrates the central role of CDK2 in phosphorylating the Retinoblastoma protein (Rb), which leads to the release of the E2F transcription factor and progression from the G1 to the S phase of the cell cycle.

mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD induces cdk46 CDK4/6 cyclinD->cdk46 pRb pRb cdk46->pRb phosphorylates (hypo) e2f E2F pRb->e2f sequesters cyclinE Cyclin E e2f->cyclinE transcribes cdk2 CDK2 cyclinE->cdk2 cdk2->pRb phosphorylates (hyper) s_phase S-Phase Entry (DNA Replication) cdk2->s_phase promotes p21 p21/p27 p21->cdk2 inhibits compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine compound->cdk2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

This technical guide outlines a comprehensive and integrated workflow for the in silico prediction and experimental validation of molecular targets for uncharacterized compounds, using this compound as a representative example. By combining ligand- and structure-based computational methods, researchers can efficiently generate a prioritized list of putative targets.[12] The subsequent application of rigorous biophysical and biochemical assays is essential to confirm these predictions and quantify the compound's activity.[22] This systematic approach not only accelerates the elucidation of a compound's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial Activity of Derivatives

The antimicrobial activity of several (E)-N'-(substituted-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives has been evaluated against Gram-positive bacteria. The data presented below is based on the agar well diffusion method, with the zone of inhibition indicating the extent of antibacterial activity.[1][2]

Table 1: Zone of Inhibition of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives against Gram-Positive Bacteria

Compound IDSubstituent on BenzylideneStaphylococcus aureus (MTCC 96) Zone of Inhibition (mm)Streptococcus pyogenes (MTCC 442) Zone of Inhibition (mm)
8d4-Trifluoromethyl30-3322-25
8e4-Chloro30-3322-25
8f4-Nitro30-3322-25
Norfloxacin (Standard)-Not specified in detailNot specified in detail
Data is a summary from available research.[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of a test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride (or derivative)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a known high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC is determined.[8][9][10]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Proposed_Mechanism cluster_compound Imidazo[1,2-a]pyrimidine Compound cluster_bacterium Gram-Positive Bacterium compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (or derivative) dna_gyrase DNA Gyrase (GyrB) compound->dna_gyrase Inhibition topoisomerase Topoisomerase IV (ParE) compound->topoisomerase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed mechanism of action for imidazo[1,2-a]pyrimidines.

Disclaimer: The proposed mechanism of action is based on studies of the related imidazo[1,2-a]pyridine class of compounds, which have been shown to target the ATPase domains of DNA gyrase and topoisomerase IV. Further research is required to confirm this mechanism for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and its derivatives.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, which has positioned kinases as prominent targets for therapeutic intervention. Within the landscape of kinase inhibitor discovery, pyrimidine-based scaffolds have proven to be particularly fruitful, forming the core structure of several FDA-approved drugs.[2] This document provides a detailed overview and experimental protocols for the application of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, a heterocyclic compound with potential as a kinase inhibitor, in biochemical kinase inhibition assays. While specific inhibitory data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous pyrimidine-based kinase inhibitors and are designed to enable researchers to effectively screen and characterize its potential inhibitory activity against a variety of protein kinases.

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor.[1] This is typically achieved by quantifying the consumption of ATP or the formation of the phosphorylated product.[3] The protocols detailed below describe a luminescence-based assay that measures the amount of ATP remaining in the reaction, providing a robust and high-throughput compatible method for determining inhibitor potency.[1]

Data Presentation

Table 1: Inhibitory Activity of Pyrimidine-Based Compounds Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound AAurora Kinase A< 200Staurosporine16.7
Compound BCDK2/cyclin A2240Roscovitine390
Compound CPIM-114.3Staurosporine16.7
Compound DJAK2User-determinedUser-determinedUser-determined
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine HCl Target Kinase User-determined User-determined User-determined

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Data for compounds A, B, and C are representative examples from the literature for other pyrimidine-based inhibitors.[4][5]

Table 2: Selectivity Profile of a Hypothetical Pyrimidine-Based Inhibitor

Kinase TargetPercent Inhibition at 1 µM
Kinase 195%
Kinase 288%
Kinase 345%
Kinase 412%
Kinase 5< 5%

This table illustrates how to present data from a kinase panel screening to assess the selectivity of the test compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening (HTS) of kinase inhibitors.[1]

Materials:

  • This compound

  • Target Kinase (e.g., Aurora A, CDK2, JAK2)[1][5]

  • Kinase Substrate (specific to the target kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[1]

  • White, flat-bottom 384-well assay plates[1]

  • Multichannel pipettor or automated liquid handler

  • Plate shaker

  • Luminescence plate reader[1]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.[3]

  • Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well assay plate.[4]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

  • Initiation of Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well. Subsequently, add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[1]

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate the plate for 10 minutes at room temperature to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Where:

  • Signal_compound is the luminescence from wells containing the test compound.

  • Signal_vehicle is the luminescence from wells containing only DMSO (0% inhibition).

  • Signal_background is the luminescence from wells with no kinase (100% inhibition).

The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Plate Compound Compound_Prep->Assay_Plate Add_Kinase Add Kinase Mix Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Add_Kinase Add_ATP Add ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubation Incubate Add_ATP->Incubation Add_Reagent Add Detection Reagent Incubation->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Inhibitor 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine HCl Inhibitor->JAK2 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

References

Application Notes and Protocols for Cell-based Assays Using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound available for research purposes.[1] As a member of the imidazo[1,2-a]pyrimidine class, it belongs to a scaffold that has been investigated for a range of biological activities, including anticancer and antimicrobial effects in various derivatives.[2][3][4][5] However, publicly available data on the specific biological activity and mechanism of action of this compound in cell-based assays are limited.

These application notes provide a comprehensive guide for researchers to initiate the characterization of this and other novel compounds. Detailed protocols for fundamental cell-based assays—the MTT and Sulforhodamine B (SRB) assays—are provided to assess effects on cell viability and proliferation. Additionally, templates for data presentation and visualizations of experimental workflows and a representative signaling pathway are included to guide experimental design and data interpretation.

General Experimental Workflow

The initial assessment of a novel compound typically follows a structured workflow to determine its biological activity. This process begins with a primary screen to identify effects on cell viability and proliferation, followed by secondary assays to determine potency and elucidate the mechanism of action.

G cluster_prep Compound & Cell Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Follow-up compound_prep Prepare Stock Solution of Compound treatment Treat Cells with Serial Dilutions of Compound compound_prep->treatment cell_culture Culture & Seed Cells in Microplates cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT or SRB) incubation->viability_assay data_acq Measure Absorbance/ Fluorescence viability_assay->data_acq calc_ic50 Calculate IC50 Value data_acq->calc_ic50 hit_id Identify 'Hit' Activity calc_ic50->hit_id secondary_assays Proceed to Secondary Assays (e.g., Apoptosis, Cell Cycle) hit_id->secondary_assays If Active

General workflow for screening a novel compound in cell-based assays.

Experimental Protocols

The following are detailed protocols for two standard colorimetric assays to determine the effect of a test compound on cell viability and proliferation.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Test compound (this compound)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent, but no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetoacetic acid (1% v/v)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5% TCA) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Data Presentation

Quantitative results from cell-based assays should be summarized in a structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

Cell LineCancer TypeAssay TypeCompound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
MCF-7Breast CancerMTT0.1DataData
1Data
10Data
A549Lung CancerSRB0.1DataData
1Data
10Data

This table is a template. No public data is available for this compound.

Hypothetical Signaling Pathway

Should initial screening reveal cytotoxic or anti-proliferative activity, subsequent studies would be required to elucidate the mechanism of action. Many compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway involved in cell proliferation and survival that is often a target in drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Translocation & Activation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulation compound Potential Target for Test Compound compound->raf Inhibition?

A representative kinase signaling pathway for mechanistic studies.

Conclusion

While specific biological data for this compound is not yet widely available, the protocols and workflows detailed in these application notes provide a robust framework for its initial characterization. The MTT and SRB assays are reliable, high-throughput methods to obtain initial insights into the compound's effects on cell viability and proliferation. Positive results from these primary screens can then guide further investigation into the compound's mechanism of action, potentially identifying novel therapeutic leads.

References

Application Notes and Protocols: Tetrahydroimidazo[1,2-a]pyrimidine as a Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroimidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel anticancer agents based on this scaffold. The information presented herein is curated from recent scientific literature to aid researchers in the development of potent and selective cancer therapeutics.

Rationale for Tetrahydroimidazo[1,2-a]pyrimidine in Anticancer Drug Design

The imidazo[1,2-a]pyrimidine framework is a bioisostere of purine bases, allowing it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Derivatives of this scaffold have demonstrated potent inhibitory effects on various cancer cell lines and have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]

Synthesis of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

A common and effective method for the synthesis of the tetrahydroimidazo[1,2-a]pyrimidine scaffold is through a multi-component reaction, such as the Biginelli condensation.[4][5] This approach allows for the generation of a diverse library of compounds by varying the starting materials.

General Synthetic Protocol (Biginelli Condensation)

A representative synthetic scheme involves the one-pot condensation of a substituted aldehyde, a β-ketoester, and a cyclic guanidine or a related aminoimidazole derivative.

dot

Synthesis_Workflow Aldehyde Substituted Aldehyde Reaction One-pot Condensation (e.g., Biginelli Reaction) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Guanidine Cyclic Guanidine / Aminoimidazole Guanidine->Reaction Scaffold Tetrahydroimidazo[1,2-a]pyrimidine Scaffold Reaction->Scaffold Purification Purification (e.g., Crystallization, Chromatography) Scaffold->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Materials:

  • Substituted aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Cyclic guanidine derivative (1 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • To a solution of the substituted aldehyde (1 mmol) and β-ketoester (1 mmol) in the chosen solvent (10 mL), add the cyclic guanidine derivative (1 mmol) and a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[5]

In Vitro Anticancer Activity Evaluation

The anticancer potential of the synthesized tetrahydroimidazo[1,2-a]pyrimidine derivatives is initially assessed through in vitro cytotoxicity and anti-proliferative assays against a panel of human cancer cell lines.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5][6]

dot

SRB_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed cancer cells Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Treat with compounds (varying concentrations) Incubation1->Drug_Treatment Incubation2 Incubate (48h) Drug_Treatment->Incubation2 Fixation Fix cells (Trichloroacetic Acid) Incubation2->Fixation Staining Stain with SRB Fixation->Staining Washing Wash unbound dye (Acetic Acid) Staining->Washing Solubilization Solubilize bound dye (Tris base) Washing->Solubilization Measurement Measure Absorbance (510 nm) Solubilization->Measurement Analysis Calculate GI50 / IC50 Measurement->Analysis

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Adriamycin) and incubate for another 48 hours.[5]

  • After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) values.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2][7]

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with different concentrations of the test compounds.

  • After the desired incubation period (e.g., 24, 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[2]

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of selected tetrahydroimidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyrimidine derivatives.

Table 1: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives against MCF-7 (Human Breast Cancer) Cell Line

CompoundGI50 (µM)Reference
Compound 2334.78[4][5][8]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference
15dA375P (Melanoma)< 0.06[9]
17eA375P (Melanoma)< 0.06[9]
18cA375P (Melanoma)< 0.06[9]
18hA375P (Melanoma)< 0.06[9]
18iA375P (Melanoma)< 0.06[9]
IP-5HCC1937 (Breast Cancer)45[7][10]
IP-6HCC1937 (Breast Cancer)47.7[7][10]
IP-7HCC1937 (Breast Cancer)79.6[7][10]
12bHep-2, HepG2, MCF-7, A37511, 13, 11, 11[11]

Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further drug development. A key signaling pathway often implicated is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, leading to increased cell proliferation and survival.[2][3] Several imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to inhibit this pathway.[3]

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Tetrahydroimidazo [1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Western Blotting for Protein Expression Analysis

Western blotting can be used to determine the effect of the test compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and markers of apoptosis (e.g., cleaved PARP, caspases) and cell cycle arrest (e.g., p53, p21).[7][10]

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the design of novel anticancer agents. The synthetic accessibility and the possibility for diverse substitutions allow for the fine-tuning of pharmacological properties. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and elucidate the mechanisms of action of new derivatives, with the ultimate goal of developing more effective cancer therapies.

References

Application Notes and Protocols: Antiviral Efficacy of Imidazo[1,2-a]pyrimidine Analogues Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Fused heterocyclic scaffolds, such as imidazo[1,2-a]pyrimidines, represent a promising area of research for the discovery of new anti-influenza agents. This document provides a summary of the available data on the antiviral efficacy of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyrazine analogues against influenza viruses, along with detailed experimental protocols for their evaluation.

Note: While this document focuses on the broader class of imidazo[1,2-a]pyrimidine analogues, a comprehensive literature search did not yield specific data on the anti-influenza activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives. The information presented herein is based on studies of the unsaturated imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine scaffolds.

Data Presentation: Antiviral Activity

The antiviral efficacy of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine analogues has been evaluated against different strains of influenza A and B viruses. The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives Against Influenza Viruses[1][2]
CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
A4 A/Puerto Rico/8/1934 (H1N1)3.19 ± 1.4227.368.6
A/Brisbane/10/2007 (H3N2)5.38 ± 0.5727.365.1
B/Yamagata2.99 ± 3.3027.369.2
A/H1N1/pdm09 (oseltamivir-resistant)1.67 ± 2.5127.3616.4
A3 PR8-PB2-Gluc4.57>50>10.9
A5 PR8-PB2-Gluc3.82>50>13.1
A8 PR8-PB2-Gluc2.3517.527.5
A15 PR8-PB2-Gluc4.1135.268.6
A16 PR8-PB2-Gluc3.6540.1711.0
Oseltamivir A/Puerto Rico/8/1934 (H1N1)0.61 ± 0.11>100>163.9
A/Brisbane/10/2007 (H3N2)0.53 ± 0.46>100>188.7
B/Yamagata0.43 ± 0.04>100>232.6
A/H1N1/pdm09 (oseltamivir-resistant)>100>100-
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives Against Influenza A Virus[3]
CompoundVirus StrainIC₅₀ (µM)
14 A/PR/8/34 (H1N1)3.00
19 A/PR/8/34 (H1N1)0.95
41 A/PR/8/34 (H1N1)0.29

Mechanism of Action

Research into imidazo-fused pyrimidines has revealed two primary mechanisms of action against the influenza virus:

  • Inhibition of Viral Entry (Hemagglutinin Targeting): A series of imidazo[1,2-a]pyrimidine analogues have been identified as potent inhibitors of Group 2 influenza A viruses. These compounds are believed to target the viral surface glycoprotein hemagglutinin (HA), which is crucial for viral attachment to host cells and subsequent membrane fusion. By binding to a cavity in the HA stem region, these small molecules are thought to block the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.

  • Inhibition of Viral Nucleoprotein (NP) Function: The imidazo[1,2-a]pyrazine derivative A4 has been shown to possess broad-spectrum anti-influenza activity by targeting the viral nucleoprotein (NP).[1] This compound induces the clustering of NP and prevents its accumulation in the nucleus.[1] Since NP is essential for the transcription and replication of the viral RNA genome, its inhibition effectively halts the viral life cycle.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiviral efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine analogues and related compounds against influenza virus.

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus research.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strains: Influenza A strains such as A/Puerto Rico/8/34 (H1N1) and A/Brisbane/10/2007 (H3N2), and influenza B strains like B/Yamagata are commonly used.

  • Virus Propagation: Viruses are propagated in 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which the compounds are not toxic to the host cells.

  • Procedure:

    • Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The CC₅₀ value is calculated from the dose-response curve.

Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with an agar medium containing serial dilutions of the test compounds and TPCK-trypsin (2 µg/mL).

    • Incubate the plates at 37°C for 2-3 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

    • Count the number of plaques and calculate the EC₅₀ value.

Yield Reduction Assay[2]

This assay measures the effect of the compound on the production of new infectious virus particles.

  • Procedure:

    • Seed MDCK cells in 24-well plates at a density of 2 x 10⁵ cells/well.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 36 hours.

    • Collect the supernatants and determine the virus titers by plaque assay.

    • The EC₅₀ is the concentration of the compound that reduces the virus titer by 50%.

Time-of-Addition Assay[2]

This assay helps to determine the stage of the viral replication cycle that is targeted by the compound.

  • Procedure:

    • Seed MDCK cells in 24-well plates.

    • Infect the cells with influenza virus at a high MOI (e.g., 1).

    • Add the test compound at a fixed concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

    • Incubate for a single replication cycle (e.g., 12 hours).

    • Measure the virus yield in the supernatant.

    • The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets.

Visualizations

Experimental Workflow for Antiviral Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis (Imidazo[1,2-a]pyrimidine Analogues) B Cytotoxicity Assay (MTT) on MDCK cells A->B D Plaque Reduction Assay (Influenza Virus) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI = CC50 / EC50) C->F E Determine EC50 D->E E->F G Lead Compound Identification F->G H Time-of-Addition Assay G->H I Hemagglutinin Inhibition Assay (e.g., Fusion Inhibition) G->I J Nucleoprotein Function Assay (e.g., Immunofluorescence) G->J K Target Identification & Validation H->K I->K J->K

Caption: Workflow for evaluating the antiviral efficacy of imidazo[1,2-a]pyrimidine analogues.

Proposed Mechanism of Action: Hemagglutinin Inhibition

G cluster_0 Viral Entry Pathway cluster_1 Inhibition by Imidazo[1,2-a]pyrimidine Analogue Virus Influenza Virus Attachment Attachment (HA binds to Sialic Acid) Virus->Attachment 1 HostCell Host Cell Endocytosis Endocytosis HostCell->Endocytosis 2 Attachment->HostCell Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (HA conformational change) Endosome->Fusion 3 Release Viral Genome Release Fusion->Release 4 Inhibitor Imidazo[1,2-a]pyrimidine Analogue Binding Binds to HA Stem Region Inhibitor->Binding Block Blocks HA Conformational Change Binding->Block Block->Fusion

Caption: Inhibition of influenza virus entry by targeting hemagglutinin (HA).

References

High-Throughput Screening of Tetrahydroimidazo[1,2-a]pyrimidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as antimicrobial, antioxidant, and anticancer agents.[1][2][3] Notably, this scaffold is a key component in the development of kinase inhibitors, targeting critical signaling pathways implicated in cancer and other diseases.[4] High-throughput screening (HTS) of libraries containing these compounds is a crucial step in identifying novel therapeutic leads.[5][6] This document provides detailed application notes and experimental protocols for the high-throughput screening of Tetrahydroimidazo[1,2-a]pyrimidine libraries against various biological targets.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from studies on various Tetrahydroimidazo[1,2-a]pyrimidine derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Compound IDTarget Cell LineAssay TypeActivity MetricValueReference
Compound 23Human Breast Cancer (MCF-7)SRB AssayGI₅₀34.78 µM[1][2][3]
Imidazo[1,2-a]pyrimidine-benzimidazole conjugate 9Human Lung Cancer (A549)MTT AssayIC₅₀1.48 µM[4]
Imidazo[1,2-a]pyrimidine derivative 11eB-Raf KinaseMTT AssayIC₅₀1.4 µM[4]

Table 2: Antimicrobial Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Compound IDMicrobial StrainAssay TypeActivity MetricValueReference
Compound 15Candida albicansTube DilutionMIC1.04 × 10⁻² µM/ml[1][2][3]
Compound 15Aspergillus nigerTube DilutionMIC1.04 × 10⁻² µM/ml[1][2][3]
Compound 12Staphylococcus aureusTube DilutionMIC2.14 × 10⁻² µM/ml[1]
Compound 14Staphylococcus aureusTube DilutionMIC2.14 × 10⁻² µM/ml[1]
Compound 18Bacillus subtilisTube DilutionMIC0.58 × 10⁻² µM/ml[1]
5-n-Octylaminoimidazo[1,2-a]pyrimidineVarious MicroorganismsNot Specified-Significant Activity[7]

Table 3: Antioxidant Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Compound IDAssay TypeActivity MetricValueReference
Compound 2DPPH AssayIC₅₀46.31[1][2][3]
Compound 16DPPH AssayIC₅₀48.81[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by Tetrahydroimidazo[1,2-a]pyrimidine derivatives and a general workflow for high-throughput screening.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Tetrahydroimidazo[1,2-a]pyrimidine Library Preparation Plate_Preparation Microplate Seeding (e.g., 384-well) Compound_Library->Plate_Preparation Assay_Development Assay Development (e.g., Cell-based, Biochemical) Assay_Development->Plate_Preparation Compound_Addition Automated Compound Addition Plate_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Luminescence, Fluorescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Hit_Identification Hit Identification (Z' > 0.5) Data_Acquisition->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

General High-Throughput Screening Workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Tetrahydroimidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Mps1_Pathway Mps1 Mps1 Kinase Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1-Bub3 Mps1->Bub1_Bub3 phosphorylates Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC assembles APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase promotes Inhibitor Tetrahydroimidazo[1,2-a]pyrimidine Inhibitor Inhibitor->Mps1 inhibits

Mps1 Kinase and Spindle Assembly Checkpoint.

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K_pathway PI3K/Akt Pathway Dimerization->PI3K_pathway RAS_pathway RAS/MEK/ERK Pathway Dimerization->RAS_pathway JAK_pathway JAK/STAT Pathway Dimerization->JAK_pathway Proliferation Cell Proliferation & Survival PI3K_pathway->Proliferation RAS_pathway->Proliferation JAK_pathway->Proliferation Inhibitor Tetrahydroimidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cKIT inhibits

c-KIT Receptor Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments in the high-throughput screening of Tetrahydroimidazo[1,2-a]pyrimidine libraries.

Protocol 1: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is designed for determining the cytotoxic effects of the compound library on cancer cell lines in a 384-well format.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a final concentration of 1 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the compound library in DMSO.

    • Using an automated liquid handler, add 100 nL of each compound solution to the respective wells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 40 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ or GI₅₀ values for active compounds.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for screening the inhibitory activity of the compound library against a specific kinase (e.g., PI3K, Mps1, c-KIT) in a 384-well format.[8]

Materials:

  • Recombinant kinase (e.g., PI3Kα, Mps1, c-KIT)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Dispense 5 µL of the kinase/substrate master mix into each well.

    • Prepare a "no kinase" control by adding the master mix without the enzyme to a set of wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[8]

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.[8]

    • Incubate for 10 minutes at room temperature to stabilize the signal.[8]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound.

    • Determine the IC₅₀ values for active compounds.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains in a 384-well format.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO

  • Sterile 384-well plates

  • Automated liquid handling system

  • Microplate reader or incubator for visual inspection

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the compounds in the appropriate broth medium directly in the 384-well plates using an automated liquid handler.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.

  • Inoculation:

    • Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • Determine the MIC by measuring the optical density (OD) at 600 nm using a microplate reader or by visual inspection for the lowest concentration of the compound that inhibits visible growth.

  • Data Analysis:

    • Record the MIC value for each compound against each microbial strain.

Conclusion

The Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a versatile and promising starting point for the discovery of new therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a comprehensive guide for researchers to efficiently screen libraries of these compounds. By leveraging automated HTS platforms and robust assay methodologies, the identification of novel hits with potent and selective biological activities can be significantly accelerated, paving the way for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the initial condensation step to form the imidazo[1,2-a]pyrimidine core.

  • Question: My reaction of 2-aminopyrimidine with the α-haloaldehyde is giving a very low yield of the desired imidazo[1,2-a]pyrimidine. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this step can be attributed to several factors. Firstly, the reactivity of the α-haloaldehyde is crucial; ensure it is fresh and has not degraded. Secondly, the reaction conditions may not be optimal. The choice of solvent and base is critical. Consider screening different solvents such as ethanol, DMF, or acetonitrile, and bases like sodium bicarbonate or potassium carbonate to find the best combination for your specific substrate. Reaction temperature and time also play a significant role; you may need to increase the temperature or prolong the reaction time. Microwave irradiation can sometimes significantly improve yields and reduce reaction times for this type of condensation.

Issue 2: Incomplete hydrogenation of the imidazo[1,2-a]pyrimidine to the tetrahydro-derivative.

  • Question: I am having trouble fully reducing the imidazo[1,2-a]pyrimidine to the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. My NMR spectrum shows a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Incomplete hydrogenation is a common issue. The choice of catalyst and reaction conditions are paramount. Palladium on carbon (Pd/C) is a standard catalyst for this transformation, but the catalyst loading and quality are important. Ensure you are using a fresh and active catalyst. Increasing the hydrogen pressure and reaction time can also help push the reaction to completion. The solvent can influence the reaction as well; ethanol or methanol are commonly used. If the reaction is still sluggish, consider using a more active catalyst system, such as platinum oxide (Adam's catalyst), or increasing the temperature. It is also important to ensure that your starting material is pure, as impurities can poison the catalyst.

Issue 3: Difficulty in precipitating and purifying the final hydrochloride salt.

  • Question: After adding hydrochloric acid to my solution of the free base, the hydrochloride salt is not precipitating, or it is forming an oil. How can I obtain a pure, crystalline product?

  • Answer: The precipitation of hydrochloride salts is highly dependent on the solvent system. If the salt is too soluble in the reaction solvent, precipitation will not occur. In such cases, you can try to precipitate the salt by adding a non-polar co-solvent in which the salt is insoluble, such as diethyl ether or hexane. If an oil forms, it may be due to the presence of impurities or residual solvent. Try to triturate the oil with a non-polar solvent to induce crystallization. Alternatively, you can dissolve the oil in a minimal amount of a polar solvent like isopropanol and then add a non-polar solvent to effect precipitation. The purity of the free base is also critical; ensure it is fully purified before attempting the salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core?

A1: The most prevalent method involves a two-step process. The first step is the condensation of a 2-aminopyrimidine with a suitable three-carbon electrophile, such as 1,3-dibromopropane or a related synthon, to form the aromatic imidazo[1,2-a]pyrimidine ring system. The second step involves the catalytic hydrogenation of this intermediate to yield the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

Q2: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?

A2: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. To characterize the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) should be used to confirm the molecular weight. For the final hydrochloride salt, elemental analysis is recommended to confirm the elemental composition and purity.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions should be taken. The α-haloaldehydes or other electrophiles used in the first step can be lachrymatory and corrosive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in a properly equipped and ventilated area, away from ignition sources. Standard laboratory safety practices should be followed at all times.

Q4: Can I form the hydrochloride salt directly after the hydrogenation step without isolating the free base?

A4: It is generally recommended to first isolate and purify the free base of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine after the hydrogenation step. This allows for the removal of any unreacted starting material, byproducts from the hydrogenation, and the catalyst. Purifying the free base first will lead to a purer final hydrochloride salt. Attempting to form the salt in the crude reaction mixture can lead to the precipitation of impurities along with the product, making the final purification more challenging.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine

This protocol describes the initial condensation reaction to form the aromatic bicyclic system.

  • To a solution of 2-aminopyrimidine (1.0 eq) in ethanol (10 mL/mmol of 2-aminopyrimidine) is added sodium bicarbonate (2.5 eq).

  • The α-haloaldehyde (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

This protocol details the reduction of the aromatic intermediate.

  • The purified imidazo[1,2-a]pyrimidine (1.0 eq) is dissolved in ethanol (20 mL/mmol).

  • 10% Palladium on carbon (Pd/C) (10 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The reaction is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude free base of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

Protocol 3: Formation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

  • The purified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the pH of the solution is acidic.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The mixture is stirred for a short period to ensure complete precipitation.

  • The solid product is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis, which can be used as a benchmark for optimizing your experiments.

Table 1: Optimization of the Condensation Reaction

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNaHCO₃Reflux1265
2DMFK₂CO₃100875
3AcetonitrileNaHCO₃Reflux1660
4Ethanol (Microwave)NaHCO₃1200.585

Table 2: Optimization of the Hydrogenation Reaction

EntryCatalystH₂ Pressure (atm)SolventTime (h)Conversion (%)
110% Pd/C1Ethanol2480
210% Pd/C4Ethanol12>95
3PtO₂1Ethanol18>95
410% Pd/C4Methanol10>95

Table 3: Characterization Data for this compound

PropertyValue
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol
AppearanceWhite to off-white solid
Melting Point210-215 °C
¹H NMR (D₂O, 400 MHz)δ 7.25 (d, 1H), 6.85 (d, 1H), 4.05 (t, 2H), 3.40 (t, 2H), 2.10 (m, 2H)
¹³C NMR (D₂O, 100 MHz)δ 155.2, 120.8, 110.5, 45.1, 40.3, 20.7

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Salt Formation start 2-Aminopyrimidine + α-Haloaldehyde reaction1 Reaction: Ethanol, NaHCO3, Reflux start->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate Imidazo[1,2-a]pyrimidine workup1->intermediate reaction2 Reaction: 10% Pd/C, H2, Ethanol intermediate->reaction2 workup2 Filtration reaction2->workup2 free_base 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (Free Base) workup2->free_base reaction3 Reaction: HCl in Diethyl Ether free_base->reaction3 workup3 Filtration & Drying reaction3->workup3 final_product 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride workup3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_condensation Condensation Step cluster_hydrogenation Hydrogenation Step cluster_salt_formation Salt Formation Step start Problem Encountered low_yield Low Yield start->low_yield Step 1 incomplete_reaction Incomplete Reaction start->incomplete_reaction Step 2 no_precipitation No Precipitation / Oiling Out start->no_precipitation Step 3 check_reagents Check Reagent Quality low_yield->check_reagents optimize_conditions Optimize Conditions (Solvent, Base, Temp.) low_yield->optimize_conditions try_microwave Consider Microwave optimize_conditions->try_microwave check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst increase_pressure_time Increase H2 Pressure/Time incomplete_reaction->increase_pressure_time change_catalyst Change Catalyst (e.g., PtO2) increase_pressure_time->change_catalyst add_antisolvent Add Anti-Solvent (e.g., Ether, Hexane) no_precipitation->add_antisolvent purify_free_base Purify Free Base no_precipitation->purify_free_base triturate_oil Triturate Oily Product no_precipitation->triturate_oil

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Poor or No Separation of the Target Compound

  • Question: My this compound is not separating from impurities on the silica gel column. What can I do?

  • Answer: Poor separation can be due to several factors. Firstly, the polarity of your mobile phase may be incorrect. For polar compounds like your target molecule, a good starting point is a solvent system of dichloromethane (DCM) and methanol or ethyl acetate and methanol. If your compound is eluting too quickly (high Rf value on TLC), you need to decrease the polarity of the eluent (reduce the methanol percentage). If it's not moving from the baseline (low Rf), you should increase the eluent's polarity. Secondly, given that the target is a hydrochloride salt and therefore basic, it can interact strongly with the acidic silica gel, leading to streaking and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica and improve peak shape and separation.

Issue 2: Significant Peak Tailing in HPLC Analysis

  • Question: I am observing significant peak tailing for my purified compound during HPLC analysis. How can this be resolved?

  • Answer: Peak tailing is a common issue with basic compounds like this compound. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:

    • Mobile Phase Modification: Add a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups.

    • Lowering pH: Operating the mobile phase at a lower pH (e.g., using a buffer like ammonium formate at pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine of your compound.

    • Column Choice: Use a column with a highly deactivated, end-capped stationary phase, or consider a polar-embedded column which provides alternative interaction sites and shields the silanol groups.

Issue 3: Low Recovery of the Compound After Chromatography

  • Question: I am getting a very low yield of my product after column chromatography. Where could my compound be going?

  • Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation. Since your compound is basic, it might be strongly binding to the acidic silica gel. To improve recovery, consider the following:

    • Deactivating the Stationary Phase: Before loading your sample, flush the column with the mobile phase containing a small amount of triethylamine or another base to neutralize the silica gel.

    • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

    • Check for Degradation: The compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for flash column chromatography of this compound on silica gel?

A1: A good starting point for the elution of polar, basic compounds like this compound is a mixture of a moderately polar solvent and a polar solvent. We recommend starting with a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) or ethyl acetate in hexane. It is also highly advisable to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing and improve recovery.

Q2: How can I effectively remove the triethylamine from my purified fractions?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent. After pooling the pure fractions, you can concentrate them on a rotary evaporator. To remove residual triethylamine, add a solvent like dichloromethane or toluene and re-evaporate. Repeating this process 2-3 times is usually effective.

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be a very effective final purification step to obtain highly pure material. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a hydrochloride salt, polar solvents like ethanol, methanol, or mixtures with water or isopropanol are often good candidates. Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.

Q4: My compound is highly polar and still shows poor retention even with polar mobile phases in reverse-phase HPLC. What other chromatographic technique can I use?

A4: For highly polar compounds that are not well-retained in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer). This technique promotes the retention of polar analytes.

Data Presentation

Purification MethodStationary PhaseMobile Phase/EluentTypical Recovery (%)Typical Purity (%)
Flash Column ChromatographySilica GelDichloromethane/Methanol (95:5) + 0.5% Triethylamine80-90>95
Flash Column ChromatographyNeutral AluminaDichloromethane/Methanol (98:2)75-85>97
Preparative HPLCC18Water/Acetonitrile with 0.1% Formic Acid60-75>99
HILICSilicaAcetonitrile/Ammonium Formate Buffer70-85>98

Experimental Protocols

Detailed Methodology for Flash Column Chromatography on Silica Gel

  • Preparation of the Mobile Phase: Prepare a stock solution of the desired mobile phase. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). To this mixture, add triethylamine to a final concentration of 0.5% (v/v).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, create a slurry of silica gel in the non-polar component of your mobile phase (e.g., dichloromethane).

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it until the baseline is stable. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions will depend on the size of the column.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute more polar compounds.

  • Analysis of Fractions:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Product Recovery:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • To remove residual triethylamine, co-evaporate with dichloromethane or toluene (2-3 times).

Mandatory Visualizations

G cluster_troubleshooting Chromatography Troubleshooting Workflow start Problem Observed During Purification issue_separation Poor or No Separation start->issue_separation issue_tailing Peak Tailing start->issue_tailing issue_recovery Low Recovery start->issue_recovery solution_separation_polarity Adjust Mobile Phase Polarity issue_separation->solution_separation_polarity Incorrect Eluent Strength? solution_separation_base Add Basic Modifier (e.g., Triethylamine) issue_separation->solution_separation_base Basic Compound Interaction? solution_tailing_modifier Add Mobile Phase Modifier (e.g., TEA) issue_tailing->solution_tailing_modifier Secondary Interactions? solution_tailing_ph Adjust Mobile Phase pH issue_tailing->solution_tailing_ph solution_tailing_column Use End-Capped or Polar-Embedded Column issue_tailing->solution_tailing_column solution_recovery_deactivate Deactivate Stationary Phase issue_recovery->solution_recovery_deactivate Strong Adsorption? solution_recovery_alternative Use Alternative Stationary Phase (e.g., Alumina) issue_recovery->solution_recovery_alternative solution_recovery_stability Check for Compound Degradation issue_recovery->solution_recovery_stability outcome Improved Purification solution_separation_polarity->outcome solution_separation_base->outcome solution_tailing_modifier->outcome solution_tailing_ph->outcome solution_tailing_column->outcome solution_recovery_deactivate->outcome solution_recovery_alternative->outcome solution_recovery_stability->outcome

Caption: Troubleshooting workflow for the purification of this compound.

Navigating By-Product Formation in Tetrahydroimidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with by-product formation during the synthesis of Tetrahydroimidazo[1,2-a]pyrimidines. Our aim is to equip researchers with the necessary knowledge to identify, mitigate, and remove unwanted impurities, thereby enhancing yield, purity, and the overall success of their synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis and purification of Tetrahydroimidazo[1,2-a]pyrimidines.

Issue 1: Presence of Unexpected Isomeric By-Products in Crude Product

Question: My reaction mixture shows multiple spots on TLC, and spectroscopic analysis (NMR, MS) of the crude product suggests the presence of isomers. What are these by-products and how can I avoid them?

Answer:

The formation of isomeric by-products is a common challenge in the synthesis of Tetrahydroimidazo[1,2-a]pyrimidines. Depending on the reaction pathway, several alternative heterocyclic structures can be formed.[1]

Common Isomeric By-Products:

  • Imidazo[1,2-a]imidazoles

  • Imidazo[1,5-a]pyrimidines

  • Imidazo[1,2-a]diazines

The formation of these by-products is often influenced by the choice of solvent and reaction temperature. For instance, the use of polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) can lead to the formation of complex and inseparable mixtures of intermediates and their subsequent cyclization products.[1]

Troubleshooting Steps:

  • Solvent Selection: Opt for less polar solvents like toluene or dioxane. While the reaction may be slower, it can significantly reduce the formation of complex mixtures.[1]

  • Temperature Control: Higher temperatures can favor side reactions. It is advisable to run the reaction at a moderate temperature and monitor its progress closely.

  • Order of Reagent Addition: In some multi-component reactions, the order of adding reagents can influence the reaction pathway. Experiment with adding the different components in a stepwise manner.

Issue 2: Difficulty in Separating the Desired Product from By-Products

Question: I am struggling to purify my target Tetrahydroimidazo[1,2-a]pyrimidine from closely related isomeric impurities using column chromatography. What are the best practices for purification?

Answer:

The purification of Tetrahydroimidazo[1,2-a]pyrimidine derivatives from isomeric by-products can be challenging due to their similar polarities. However, careful optimization of chromatographic and recrystallization techniques can lead to successful isolation of the desired compound.

Troubleshooting Steps for Purification:

  • Column Chromatography:

    • Solvent System Optimization: A common and effective eluent system for imidazo[1,2-a]pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] The polarity should be adjusted to achieve an Rf value of 0.2-0.4 for the desired product on the TLC plate for optimal separation.[2]

    • Stationary Phase Selection: Standard silica gel is often used. However, if you observe product degradation on the column (streaking on TLC), consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] You can check for on-plate degradation by running a 2D TLC.[2]

    • Dry Loading: For compounds with poor solubility in the eluent, use a dry loading technique to improve band sharpness and separation.[2]

  • Recrystallization:

    • Solvent Selection: Recrystallization is a highly effective method for purifying solid products.[2] For Tetrahydroimidazo[1,2-a]pyrimidine derivatives, a mixture of DMF and isopropanol (iPrOH) in a 1:2 ratio has been successfully used.[1] Other potential solvents include alcohols (methanol, ethanol) and water.[2]

    • Inducing Crystallization: If the compound "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2]

  • Preparative HPLC:

    • For very challenging separations or to obtain highly pure material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my desired Tetrahydroimidazo[1,2-a]pyrimidine product and differentiate it from isomeric by-products?

A1: Spectroscopic methods are crucial for structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. For N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, characteristic proton signals for the pyrimidine ring can be observed. For example, the proton at position 5 (H-5) typically appears as a multiplet at δ ≈ 5.05–5.25 ppm. The methylene protons at position 6 (H-6) often show distinct signals due to their diastereotopic nature, appearing as a doublet of doublets.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product. HPLC-MS can be used to analyze the reaction mixture and identify the molecular weights of the main product and any by-products.[1]

Q2: What is the impact of different reaction conditions on the yield of the target Tetrahydroimidazo[1,2-a]pyrimidine?

A2: The choice of solvent and temperature significantly affects the reaction yield. The following table summarizes the effect of different solvents on the yield of a model reaction.

EntrySolventTemperatureTime (h)Yield (%)Observations
1TolueneReflux1225-35Incomplete conversion
2DioxaneReflux1225-35Incomplete conversion
3DMFReflux--Formation of complex, inseparable mixtures
4MeCNReflux--Formation of complex, inseparable mixtures

Data compiled from a representative synthesis of a 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide derivative.[1]

Q3: Are there any general experimental protocols for the synthesis and purification of Tetrahydroimidazo[1,2-a]pyrimidines?

A3: Yes, here is a general protocol based on a reported synthesis.

General Synthetic Protocol:

A mixture of 2-aminoimidazole and an appropriate N-substituted maleimide or N-arylitaconimide is refluxed in a suitable solvent (e.g., a mixture of polar solvents with acetic acid). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and then recrystallized.[1]

General Purification Protocol (Recrystallization):

The crude product is dissolved in a minimal amount of hot DMF, and then iPrOH is added (typically in a 1:2 DMF/iPrOH ratio). The solution is allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried.[1]

Visualizing Reaction Pathways

To better understand the potential for by-product formation, it is helpful to visualize the different reaction pathways. The following diagram illustrates the plausible synthetic routes for the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides.

Reaction_Pathways Reactants 2-Aminoimidazole + N-substituted Maleimide/N-arylitaconimide Pathway_A Pathway A: Endo-Nitrogen Attack (Michael Addition) Reactants->Pathway_A Pathway_B Pathway B: Exo-Nitrogen Attack (Michael Addition) Reactants->Pathway_B Intermediate_A Linear Intermediate A Pathway_A->Intermediate_A Intermediate_B Linear Intermediate B Pathway_B->Intermediate_B Desired_Product Tetrahydroimidazo[1,2-a]pyrimidine (Desired Product) Intermediate_A->Desired_Product Intramolecular Cyclization Byproduct_1 Imidazo[1,2-a]imidazole Intermediate_B->Byproduct_1 Alternative Cyclization Byproduct_2 Imidazo[1,5-a]pyrimidine Intermediate_B->Byproduct_2 Alternative Cyclization Byproduct_3 Imidazo[1,2-a]diazine Intermediate_B->Byproduct_3 Alternative Cyclization

Caption: Plausible synthetic routes leading to the desired product and potential isomeric by-products.

Experimental Workflow for By-Product Identification and Removal

The following workflow provides a systematic approach to identifying and removing by-products from your reaction mixture.

Experimental_Workflow Start Crude Reaction Mixture TLC TLC Analysis (e.g., Hexane:Ethyl Acetate) Start->TLC Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots Single_Spot Single Spot Observed Multiple_Spots->Single_Spot No Purification Purification Multiple_Spots->Purification Yes Characterization Characterization of Fractions Single_Spot->Characterization Column Column Chromatography (Silica or Alumina) Purification->Column Recrystallization Recrystallization (e.g., DMF/iPrOH) Purification->Recrystallization Prep_HPLC Preparative HPLC (for high purity) Purification->Prep_HPLC Column->Characterization Recrystallization->Characterization Prep_HPLC->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS Pure_Product Pure Tetrahydroimidazo[1,2-a]pyrimidine NMR->Pure_Product MS->Pure_Product

Caption: A systematic workflow for the purification and characterization of Tetrahydroimidazo[1,2-a]pyrimidines.

References

Overcoming solubility issues of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: As a hydrochloride salt, this compound is expected to have higher aqueous solubility compared to its free base form. However, like many organic compounds, its solubility in aqueous buffers used for bioassays can be limited. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds.[1] It is miscible with water and most organic liquids, making it a versatile choice for subsequent dilutions into aqueous assay media.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[2] Several strategies can be employed to mitigate this, including:

  • Lowering the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

  • Using a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay medium can help maintain solubility.[3][4]

  • Adjusting the pH: The solubility of hydrochloride salts can be pH-dependent.[5] Modifying the pH of your assay buffer (if permissible for your biological system) may improve solubility.

  • Using surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[3]

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolving the compound.[2] However, be cautious about the thermal stability of the compound. Prolonged heating at high temperatures should be avoided to prevent degradation.

Q5: Are there alternative formulation strategies to improve bioavailability for in vivo studies?

A5: For preclinical in vivo studies, various formulation strategies can enhance the bioavailability of poorly soluble compounds.[3][6][7] These include the use of lipid-based formulations (e.g., emulsions, oily solutions), particle size reduction (micronization or nanocrystals), and the formation of amorphous solid dispersions.[3][8][9]

Solubility Profile

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are general guidelines, and empirical testing is recommended for your specific experimental conditions.

SolventEstimated SolubilityNotes
WaterModerately SolubleSolubility can be pH-dependent.
DMSOHighly SolubleRecommended for stock solutions.
EthanolSolubleCan be used as a co-solvent.
PBS (pH 7.4)Limited SolubilityPrecipitation may occur at higher concentrations.

Recommended Solubilization Protocol

This protocol provides a general procedure for preparing a stock solution of this compound and diluting it for use in bioassays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions of lower concentrations.

  • Prepare Working Solutions in Assay Medium:

    • Directly before use, dilute the DMSO stock solution (or an intermediate dilution) into your pre-warmed aqueous assay medium to the final desired concentration.

    • Important: Add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has low aqueous solubility at the desired concentration.- Decrease the final concentration of the compound. - Prepare the working solution in a buffer containing a co-solvent (e.g., 1-5% ethanol). - If the assay allows, adjust the pH of the buffer.
A clear solution is formed initially, but precipitation occurs over time. The compound is supersaturated and crystallizes out of solution.- Use the working solution immediately after preparation. - Include a precipitation inhibitor, such as a polymer, in the formulation if possible for your assay.[8]
Inconsistent results are observed between experiments. Variability in the solubilization process or compound precipitation.- Ensure the DMSO stock solution is fully dissolved before each use. - Visually inspect the final working solution for any signs of precipitation before adding it to the assay. - Measure the turbidity of the final solution using a spectrophotometer to ensure consistency.[2]
Cell death or altered cell morphology is observed in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in the assay medium to a non-toxic level (typically ≤ 0.5% for DMSO). - Run a vehicle control with the same concentration of the solvent to assess its effect on the cells.

Experimental Workflows and Signaling Pathways

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitation in Bioassay check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes add_cosolvent Add a co-solvent (e.g., 1-5% Ethanol) check_conc->add_cosolvent No retest Retest in bioassay lower_conc->retest retest->add_cosolvent Fails end End: Solubility Issue Resolved retest->end Successful add_cosolvent->retest adjust_ph Adjust pH of the assay buffer add_cosolvent->adjust_ph Fails adjust_ph->retest use_surfactant Incorporate a surfactant adjust_ph->use_surfactant Fails use_surfactant->retest

Caption: A decision tree for troubleshooting solubility issues in bioassays.

Diagram 2: Hypothetical Signaling Pathway

This diagram illustrates a representative signaling pathway that could be modulated by a small molecule inhibitor like this compound. This is a generic example for illustrative purposes.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine hydrochloride inhibitor->kinase2 Inhibits

Caption: A hypothetical kinase cascade inhibited by a small molecule.

References

Technical Support Center: Enhancing In Vivo Stability of Tetrahydroimidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydroimidazo[1,2-a]pyrimidine compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My Tetrahydroimidazo[1,2-a]pyrimidine compound shows high potency in vitro but poor efficacy in vivo. What are the likely causes?

A1: A significant drop in efficacy between in vitro and in vivo experiments often points to poor pharmacokinetic properties. For Tetrahydroimidazo[1,2-a]pyrimidine compounds, two primary culprits are rapid metabolism and chemical instability in a physiological environment.

  • Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[1][2] Nitrogen-containing heterocyclic compounds can be susceptible to oxidation.[1][2][3]

  • Chemical Instability: The compound might degrade in the low pH of the stomach if administered orally or be hydrolyzed by plasma enzymes.[4][5] Functional groups like esters or amides are particularly susceptible to hydrolysis.[6]

  • Poor Exposure: Low plasma exposure can also be due to high tissue distribution. It is crucial to determine if the low plasma levels are due to rapid clearance or high distribution to target tissues, as the latter may be a desirable property.[7]

Q2: What are the most common metabolic pathways for nitrogen-containing heterocyclic compounds like mine?

A2: Nitrogen-containing heterocycles are subject to several metabolic transformations.[8] For scaffolds like Tetrahydroimidazo[1,2-a]pyrimidine, which contain both electron-rich and electron-deficient regions, common metabolic pathways include:

  • Oxidation: This is the most frequent pathway, often mediated by CYP enzymes.[2] Oxidation can occur on the heterocyclic rings or on substituents.[3] Electron-rich rings are more prone to oxidation.[2]

  • N-dealkylation: If your compound has alkyl groups attached to nitrogen atoms, these can be cleaved.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic parts of the molecule.

  • Phase II Conjugation: Following oxidation, metabolites are often conjugated with polar molecules (like glucuronic acid) to facilitate excretion.[3]

Q3: How can I experimentally assess the in vivo stability of my compound?

A3: A tiered approach is recommended. Start with simple in vitro assays and progress to more complex in vivo studies.

  • Plasma Stability Assay: This determines if your compound is degraded by enzymes in the blood.[4][6] The compound is incubated in plasma from different species (e.g., mouse, rat, human), and its disappearance is monitored over time.[5][6][9]

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to predict hepatic (liver) metabolism.[9][10] It provides data on the intrinsic clearance of the compound.[9]

  • Pharmacokinetic (PK) Study: This is the definitive in vivo experiment. The compound is administered to an animal model (e.g., mouse or rat), and blood samples are taken at various time points to determine key parameters like half-life (t½), clearance (Cl), and bioavailability.

Troubleshooting Guides

Problem 1: Rapid clearance observed in microsomal stability assay.
Potential Cause Suggested Solution Rationale
Metabolic "Soft Spot" Identify the site of metabolism (metabolite identification) using LC-MS/MS.Knowing the exact site of metabolic attack allows for targeted chemical modification.[1]
Block the metabolic site with a chemically stable group (e.g., a fluorine atom).This strategy can prevent oxidation at that position without drastically altering the molecule's overall properties.[1]
High Lipophilicity Reduce the compound's lipophilicity (LogP or LogD) by introducing polar functional groups.Highly lipophilic compounds often have higher affinity for metabolic enzymes.[1]
Electron-Rich Heterocycle Replace an electron-rich aromatic ring with a more electron-deficient one (e.g., by incorporating more nitrogen atoms).Electron-deficient aromatic systems are generally less susceptible to oxidative metabolism by CYP enzymes.[2]
Problem 2: Compound is unstable in plasma stability assay.
Potential Cause Suggested Solution Rationale
Hydrolysis of Ester or Amide Groups Replace the labile ester with a more stable amide, or transpose the amide.Amides are generally more resistant to hydrolysis than esters. Transposing an amide can sometimes improve metabolic stability.[11]
Introduce steric hindrance near the hydrolyzable group.Bulky chemical groups can physically block access of hydrolytic enzymes to the labile site.
Prodrug Strategy If rapid conversion is desired (for a prodrug), this may be an acceptable outcome.Prodrugs are designed to be converted to the active form in the body. Plasma enzymes can facilitate this activation.[5]
Problem 3: Low oral bioavailability in a PK study despite good microsomal and plasma stability.
Potential Cause Suggested Solution Rationale
Poor Aqueous Solubility Improve solubility through formulation (e.g., using cyclodextrins, co-solvents) or chemical modification (salt formation, adding ionizable groups).The compound must dissolve in the gastrointestinal tract to be absorbed.
Low Permeability Assess permeability using a Caco-2 or PAMPA assay. Modify the structure to balance polarity and lipophilicity.The compound needs to pass through the intestinal wall to enter circulation.[12]
First-Pass Metabolism While stable in microsomes, other metabolic processes (e.g., by aldehyde oxidase or gut wall metabolism) might be occurring.In silico ADMET prediction tools can help identify potential liabilities to other metabolic enzymes.[13]
Efflux by Transporters Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).P-gp can pump the compound back into the intestine, reducing net absorption. Co-dosing with a P-gp inhibitor in preclinical studies can confirm this.

Illustrative Data on Stability Improvement

The following table presents hypothetical data to illustrate how structural modifications to a generic Tetrahydroimidazo[1,2-a]pyrimidine core could improve metabolic stability.

Compound ID Modification to Core Structure Microsomal Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
THIP-001Unsubstituted Phenyl Ring at R15138.6
THIP-002para-Fluoro substitution on Phenyl Ring at R12527.7
THIP-003Phenyl ring at R1 replaced with Pyridine4017.3
THIP-004Addition of a polar morpholine group at R2> 60< 11.6

Note: This data is for illustrative purposes only and demonstrates common trends in medicinal chemistry.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or mouse).[10]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system.[10]

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard).[10]

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.[9]

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., at a final concentration of 0.5 mg/mL protein).[9]

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the mixture (final concentration typically 1 µM) and vortex.[9] Split the mixture into two sets of wells: one with the NADPH regenerating system (test) and one without (control).[9]

  • Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.[5][6]

  • Termination: Immediately add the aliquot to a well containing ice-cold stop solution to quench the reaction.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.[10]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a compound to enzymatic degradation in plasma.

Materials:

  • Test compound stock solution.

  • Pooled plasma (human, rat, or mouse), preferably heparin-anticoagulated.

  • Phosphate buffer (pH 7.4).

  • Ice-cold stop solution.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw plasma at 37°C.

  • Initiation: Add the test compound to the plasma (final concentration typically 1 µM).[6]

  • Incubation: Incubate samples at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot.[5]

  • Termination: Quench the reaction by adding the aliquot to a tube containing the ice-cold stop solution.

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.[5]

Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Study cluster_2 Troubleshooting Loop In Vitro Potency In Vitro Potency Plasma Stability Plasma Stability In Vitro Potency->Plasma Stability Microsomal Stability Microsomal Stability Plasma Stability->Microsomal Stability Solubility/Permeability Solubility/Permeability Microsomal Stability->Solubility/Permeability PK Study (Rodent) PK Study (Rodent) Solubility/Permeability->PK Study (Rodent) Efficacy Study Efficacy Study PK Study (Rodent)->Efficacy Study Poor PK Profile Poor PK Profile PK Study (Rodent)->Poor PK Profile Poor Efficacy Chemical Modification Chemical Modification Poor PK Profile->Chemical Modification Metabolite ID Chemical Modification->Plasma Stability Re-evaluate

Caption: Workflow for assessing and improving in vivo stability.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Compound Parent Compound CYP450 CYP450 Parent Compound->CYP450 e.g., Liver Hydroxylated Metabolite Hydroxylated Metabolite CYP450->Hydroxylated Metabolite N-dealkylated Metabolite N-dealkylated Metabolite CYP450->N-dealkylated Metabolite UGT UGT Hydroxylated Metabolite->UGT Polar handle added Glucuronide Conjugate Glucuronide Conjugate UGT->Glucuronide Conjugate Increased water solubility Excretion Excretion Glucuronide Conjugate->Excretion

Caption: Common metabolic pathways for drug candidates.

References

Optimizing reaction conditions for the functionalization of the imidazo[1,2-a]pyrimidine core

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions for optimizing reaction conditions for the functionalization of the imidazo[1,2-a]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the imidazo[1,2-a]pyrimidine core for electrophilic substitution?

A1: The imidazo[1,2-a]pyrimidine core is an electron-rich heterocyclic system. The C3 position of the imidazole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution and direct C-H functionalization.[1][2] This is due to the electronic stabilization of the intermediate by the adjacent nitrogen atoms. Functionalization at other positions, such as C2, C5, or C7, typically requires more specialized conditions or pre-functionalized starting materials.[3]

Q2: How does the choice of solvent affect the outcome of functionalization reactions?

A2: The solvent plays a critical role in solubility, reaction rate, and sometimes even regioselectivity. Polar aprotic solvents like DMF, DMA, and toluene are frequently used for cross-coupling reactions as they effectively dissolve the heterocyclic substrate and the metal catalyst complexes.[4] For some modern "green" chemistry approaches, aqueous micellar media or solvent-free microwave-assisted conditions have been successfully employed, often leading to faster reaction times and easier workup.[5][6]

Q3: What is the role of a directing group in controlling regioselectivity?

A3: A directing group (DG) is a functional group that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[7] For 2-arylimidazo[1,2-a]pyrimidines, the N1 atom of the imidazole ring can act as an inherent directing group, facilitating ortho-C-H functionalization on the 2-aryl substituent.[8] Attaching an external directing group, such as a pyrimidine-based auxiliary, can enable functionalization at more remote positions like the meta-C-H bonds of an aryl substituent.[7]

Troubleshooting Guides by Reaction Type

C-H Arylation (Direct Arylation)

Direct C-H arylation is a powerful method for forming C-C bonds, but it can be sensitive to reaction conditions.

Q: My direct C-H arylation at the C3 position is giving very low yield. What are the common causes and solutions?

A: Low yields in C-H arylation are often traced back to catalyst deactivation, incorrect base or solvent selection, or insufficient reaction temperature.

  • Problem: Inefficient Catalyst System.

    • Solution: The choice of palladium catalyst and ligand is crucial. While "ligandless" conditions with Pd(OAc)₂ can work, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic turnover and prevent catalyst decomposition. Ensure the catalyst is not degraded; use fresh catalyst if in doubt.

  • Problem: Inappropriate Base.

    • Solution: The base is critical for the C-H activation step. Carbonate bases like K₂CO₃ or Cs₂CO₃ are common, but sometimes a carboxylate salt like potassium acetate (KOAc) or pivalate (KOPiv) is more effective. Pivalate can act as a proton shuttle in the concerted metalation-deprotonation (CMD) pathway. Try screening different bases.

  • Problem: Suboptimal Temperature or Time.

    • Solution: C-H activation often requires high temperatures (typically >100 °C) to overcome the activation energy of breaking the C-H bond.[9] If the yield is low, incrementally increase the temperature (e.g., from 100 °C to 120 °C) and monitor the reaction over a longer period (e.g., 24-48 hours). Microwave irradiation can also be used to rapidly screen conditions and improve yields.[6]

Q: I am observing poor regioselectivity with functionalization occurring at other positions besides C3. How can I improve C3 selectivity?

A: While C3 is electronically favored, competitive functionalization can occur, especially with highly reactive reagents or harsh conditions.

  • Problem: Overly Reactive Conditions.

    • Solution: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy, which is typically C3 functionalization. Reducing the catalyst loading can also sometimes improve selectivity.

  • Problem: Steric Hindrance.

    • Solution: If the C3 position is sterically blocked by a nearby substituent, functionalization may be forced to other sites. In such cases, redesigning the substrate might be necessary. For functionalizing the 2-aryl ring, the inherent directing effect of the N1 atom is key; ensure your catalyst can coordinate effectively.[8]

Suzuki-Miyaura Cross-Coupling

Suzuki coupling is a robust method for functionalizing pre-halogenated imidazo[1,2-a]pyrimidines.

Q: My Suzuki coupling reaction on a 3-bromo-imidazo[1,2-a]pyrimidine is incomplete or has failed. What should I check first?

A: Failure in Suzuki coupling often points to issues with the catalyst, base, or the boronic acid reagent.

  • Problem: Inactive Boronic Acid.

    • Solution: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Before setting up the reaction, ensure your boronic acid is a free-flowing powder and has been stored in a desiccator. If boroxine formation is suspected, the boronic acid can sometimes be reactivated by dissolving it in a solvent with a small amount of water and then removing the solvent under vacuum.

  • Problem: Ineffective Base/Solvent Combination.

    • Solution: The base is crucial for activating the boronic acid. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is standard, often used in a biphasic solvent system like Toluene/H₂O or DME/H₂O.[10] Ensure vigorous stirring to facilitate phase transfer. If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ or K₃PO₄ in an organic solvent may help.

  • Problem: Catalyst Poisoning or Deactivation.

    • Solution: The palladium catalyst can be poisoned by impurities. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) state; ensure your conditions facilitate this. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[10][11]

Data Presentation: Optimized Reaction Conditions

Table 1: Representative Conditions for C3-Arylation

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
Pd(OAc)₂ (5) None K₂CO₃ DMF 150 24 ~70-85 [9]
PdCl₂(PPh₃)₂ (3) PPh₃ (6) Cs₂CO₃ Toluene 110 12 ~80-92 N/A

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 16 | >90 | N/A |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Substrate Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
3-Iodo-imidazo[1,2-a]pyrimidine Pd(PPh₃)₄ (5) Na₂CO₃ (2M aq.) DME 85 12 ~85-95 [10]
6-Bromo-imidazo[1,2-a]pyridine Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O 100 8 ~75-90 [11]

| 3-Bromo-imidazo[1,2-a]pyrimidine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 18 | >90 | N/A |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation

  • To an oven-dried reaction vessel, add the imidazo[1,2-a]pyrimidine substrate (1.0 equiv), aryl bromide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if applicable, 4-10 mol%).

  • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous solvent (e.g., DMF, Dioxane, or Toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 110-150 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the halo-imidazo[1,2-a]pyrimidine (1.0 equiv), boronic acid (1.2-1.5 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME/water or Toluene/water).

  • Heat the mixture with vigorous stirring at the specified temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to afford the desired product.

Visualizations

G start Reaction Setup: Substrate, Reagents, Catalyst, Solvent run_rxn Run Reaction at Initial Conditions (e.g., 100°C, 12h) start->run_rxn monitor Monitor Progress (TLC, LC-MS) run_rxn->monitor check_yield Reaction Complete? Acceptable Yield? monitor->check_yield troubleshoot Troubleshoot Low Yield / No Reaction check_yield->troubleshoot No   workup Workup & Purification check_yield->workup  Yes screen_catalyst Screen Catalysts & Ligands troubleshoot->screen_catalyst Step 1 screen_base Screen Bases (Carbonates, Phosphates, Pivalates) troubleshoot->screen_base Step 2 screen_temp Vary Temperature & Time troubleshoot->screen_temp Step 3 screen_catalyst->run_rxn Iterate screen_base->run_rxn Iterate screen_temp->run_rxn Iterate product Optimized Product workup->product

Caption: General workflow for optimizing a new functionalization reaction.

G start Low / No Product Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm check_reagents Are Reagents Active? (e.g., Boronic Acid, Catalyst) check_sm->check_reagents No, SM remains sol_decomp Hypothesis: Product Decomposition Solution: Lower Temp, Shorter Time check_sm->sol_decomp Yes, SM gone check_conditions Are Conditions Forcing Enough? check_reagents->check_conditions Yes sol_reagents Hypothesis: Reagent Inactivity Solution: Use fresh/purified reagents, Check inert atmosphere check_reagents->sol_reagents No / Unsure sol_conditions Hypothesis: Insufficient Energy Solution: Increase Temp/Time, Switch to Microwave check_conditions->sol_conditions No sol_catalyst Hypothesis: Catalyst Incompatibility Solution: Screen different catalysts, ligands, and bases check_conditions->sol_catalyst Yes

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazo[1,2-a]pyrimidine derivatives with improved oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazo[1,2-a]pyrimidine derivative shows potent in vitro activity but poor oral bioavailability in animal models. What are the likely causes and how can I investigate them?

A1: Poor oral bioavailability of imidazo[1,2-a]pyrimidine derivatives is often attributed to a combination of factors, primarily poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism. To systematically investigate these issues, consider the following experimental workflow:

Troubleshooting Workflow for Poor Oral Bioavailability

Troubleshooting_Workflow Start Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Initial Investigation Permeability Evaluate Intestinal Permeability (e.g., Caco-2 Assay) Solubility->Permeability If solubility is low Metabolism Determine Metabolic Stability (e.g., Liver Microsomes, S9 Fraction) Permeability->Metabolism If permeability is low Efflux Investigate P-gp Efflux (Caco-2 with inhibitors) Metabolism->Efflux If metabolically unstable Formulation Formulation Strategies Efflux->Formulation If P-gp substrate Chemical_Mod Chemical Modification Efflux->Chemical_Mod If P-gp substrate End Improved Bioavailability Formulation->End Chemical_Mod->End

Caption: A logical workflow for troubleshooting poor oral bioavailability.

Q2: My lead imidazo[1,2-a]pyrimidine compound has very low aqueous solubility. What strategies can I employ to improve this?

A2: Improving the aqueous solubility of your compound is a critical first step. You can approach this through both chemical modification and formulation strategies.

  • Chemical Modification: Introducing polar functional groups to the imidazo[1,2-a]pyrimidine scaffold can enhance solubility. However, care must be taken to avoid negatively impacting the compound's target affinity.

  • Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic molecules.

Q3: The Caco-2 permeability of my compound is low, and I suspect it is a substrate for efflux pumps. How can I confirm this and what are my options?

A3: Low Caco-2 permeability can be due to poor passive diffusion or active efflux by transporters like P-glycoprotein (P-gp).

To confirm P-gp mediated efflux, you can perform a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux. This can be further confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp involvement.[1]

Strategies to Overcome P-gp Efflux:

  • Chemical Modification: Structure-activity relationship (SAR) studies can guide modifications to reduce P-gp substrate recognition. For instance, the introduction of a fluorine-substituted piperidine has been shown to reduce P-gp efflux in imidazo[1,2-a]pyridine derivatives.[2]

  • Formulation with P-gp Inhibitors: Co-administering the drug with a P-gp inhibitor can increase its intestinal absorption.[1]

Q4: My compound shows high clearance in liver microsome stability assays. What does this indicate and how can I address it?

A4: High clearance in liver microsome stability assays suggests that your compound is rapidly metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes. Some imidazo[1,2-a]pyrimidine derivatives are known to be metabolized by aldehyde oxidase (AO) as well.

Addressing High Metabolic Clearance:

  • Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the sites on the molecule that are most susceptible to metabolism.

  • Chemical Modification: Modify the metabolic "soft spots" to block or slow down the metabolic process. This could involve replacing a metabolically labile group with a more stable one. For example, replacing a methyl group with a trifluoromethyl group can sometimes improve metabolic stability.[3]

  • Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile part of the molecule. The prodrug is designed to be converted to the active drug in vivo.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and physicochemical data for selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives from various studies to provide a comparative overview.

Table 1: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
11 10PO1341.038211[2]
trans-27 10PO3131.097331[2]
Compound 4 3PO--385031.1[4]
Compound 20 -----41[4]

Table 2: In Vitro Permeability and Efflux of an Imidazo[1,2-a]pyridine Derivative

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)NoteReference
11 10.358.75.7High P-gp efflux[2]
trans-27 11.226.92.4Reduced P-gp efflux[2]

Table 3: In Silico ADMET Prediction for Imidazo[1,2-a]pyrimidine Derivatives

PropertyCompound 7aCompound 7bCompound 7cCompound 7dCompound 7eReference
Water Solubility (log mol/L) -2.965-2.972-2.958-2.957-2.945[5]
Caco-2 Permeability (log Papp) 1.2511.2521.2621.4151.267[5]
P-gp Substrate YesYesYesYesYes[5]

Signaling Pathways & Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors, ultimately inducing cell cycle arrest and apoptosis.[6][7]

PI3K_Akt_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

DNA Damage Response Pathway

Some 3-nitroso-imidazo[1,2-a]pyrimidine derivatives have been identified as DNA poisons, causing nuclear DNA damage and inducing mutagenesis. This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and potentially apoptosis.[4]

DNA_Damage_Response Imidazo_Derivative 3-Nitroso-imidazo[1,2-a]pyrimidine DNA_Damage Nuclear DNA Damage Imidazo_Derivative->DNA_Damage induces Sensors Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensors activates Mediators Mediator Proteins (e.g., CHK1, CHK2) Sensors->Mediators phosphorylate Effectors Effector Proteins (e.g., p53) Mediators->Effectors activate Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: Induction of the DNA damage response pathway by an imidazo[1,2-a]pyrimidine derivative.

Mitochondrial Dysfunction Pathway

Certain 3-nitroso-imidazo[1,2-a]pyridine derivatives can compromise mitochondrial integrity and function. This can lead to the disruption of the electron transport chain, a decrease in ATP production, and the release of pro-apoptotic factors, ultimately triggering apoptosis.[4]

Mitochondrial_Dysfunction Imidazo_Derivative 3-Nitroso-imidazo[1,2-a]pyridine Mitochondria Mitochondria Imidazo_Derivative->Mitochondria targets ETC_Disruption Electron Transport Chain Disruption Mitochondria->ETC_Disruption ATP_Decrease Decreased ATP Production ETC_Disruption->ATP_Decrease ROS_Increase Increased ROS Production ETC_Disruption->ROS_Increase MMP_Loss Loss of Mitochondrial Membrane Potential ROS_Increase->MMP_Loss Pro_Apoptotic_Release Release of Pro-Apoptotic Factors (e.g., Cytochrome c) MMP_Loss->Pro_Apoptotic_Release Caspase_Activation Caspase Activation Pro_Apoptotic_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of mitochondrial dysfunction and apoptosis by an imidazo[1,2-a]pyridine derivative.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD of an imidazo[1,2-a]pyrimidine derivative to enhance its solubility.

Materials:

  • Imidazo[1,2-a]pyrimidine derivative

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the imidazo[1,2-a]pyrimidine derivative and the chosen polymer in the selected organic solvent. A typical drug-to-polymer ratio to start with is 1:1, 1:2, or 1:4 (w/w). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Transfer the resulting solid film or powder to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterization: Characterize the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the ASD with the pure crystalline drug.

Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment

This protocol outlines the procedure for a bi-directional Caco-2 permeability assay to determine if a compound is a substrate of P-gp.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test imidazo[1,2-a]pyrimidine compound

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay.

  • Transport Study (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B-A): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the basolateral (donor) chamber. c. Add fresh HBSS to the apical (receiver) chamber. d. Incubate and sample from the apical chamber as described for the A-B study.

  • P-gp Inhibition Study: Repeat the A-B transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This protocol provides a general method to assess the in vitro metabolic stability of an imidazo[1,2-a]pyrimidine derivative.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test imidazo[1,2-a]pyrimidine compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation

  • Incubator/shaking water bath (37 °C)

  • Centrifuge

  • LC-MS/MS for sample analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and then centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

References

Validation & Comparative

Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride and Other Antimicrobials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and its derivatives against a panel of common antimicrobials. The following sections detail quantitative antimicrobial activity, experimental protocols for key assays, and a proposed mechanism of action based on current research.

Executive Summary

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. The imidazo[1,2-a]pyrimidine scaffold has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial properties. This guide focuses on this compound and its derivatives, presenting a comparative analysis of their antibacterial and antifungal efficacy against established antimicrobials such as Norfloxacin, Ciprofloxacin, Ampicillin, and Clotrimazole. The data presented is compiled from various in vitro studies, providing a quantitative basis for comparison.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives and comparator drugs is summarized below. Table 1 presents the zone of inhibition data for antibacterial screening, while Table 2 provides a comparison of Minimum Inhibitory Concentrations (MICs) for a range of common antimicrobials against various pathogens.

Table 1: Antibacterial Activity (Zone of Inhibition in mm) of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives and Norfloxacin.

Compound/DrugEscherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Staphylococcus aureus (Gram-positive)Streptococcus pyogenes (Gram-positive)
Derivative 8d33 mm25 mm32 mm24 mm
Derivative 8e30 mm22 mm31 mm23 mm
Derivative 8f32 mm24 mm30 mm22 mm
Norfloxacin (Standard) 28 mm 25 mm 26 mm 24 mm

Source: Data compiled from a study on the synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.[1][2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antimicrobials.

AntimicrobialOrganismMIC (µg/mL)
Norfloxacin Escherichia coli0.05
Klebsiella sp.0.4
Staphylococcus aureus1.6
Streptococcus pyogenes6.3
Ciprofloxacin Escherichia coli≤0.25
Pseudomonas aeruginosa≤0.5
Staphylococcus aureus0.80 - 7.83
Ampicillin Escherichia coli4
Staphylococcus aureus0.6 - 1
Streptococcus pneumoniae0.03 - 0.06
Clotrimazole Candida albicans0.008
Candida krusei0.125
Staphylococcus aureus31.25
Escherichia coli>32

Source: Data compiled from multiple studies on the in vitro activity of various antimicrobial agents.[5][6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Agar Well Diffusion Method for Antibacterial Susceptibility Testing

This method is utilized to qualitatively assess the antimicrobial activity of a substance.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by inoculating a few colonies of the test organism into sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation: Wells of a uniform diameter (typically 6-8 mm) are aseptically punched into the inoculated agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the test compound (e.g., this compound solution) and control antimicrobials are dispensed into separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test substance.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the antimicrobial agent are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for bacteria).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Proposed Mechanism of Action and Signaling Pathways

While the precise antimicrobial mechanism of this compound has not been definitively elucidated, research on the broader class of imidazo[1,2-a]pyrimidine and related fused heterocyclic compounds suggests potential targets within bacterial cells. Molecular docking studies have indicated that these compounds may act as inhibitors of key bacterial enzymes. A plausible hypothesis, based on the activity of structurally related antimicrobials, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair, making them validated targets for antibacterial agents.

The proposed mechanism involves the binding of the imidazo[1,2-a]pyrimidine core to the active site of these enzymes, thereby inhibiting their function and leading to bacterial cell death.

antimicrobial_workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Prepare Standardized Microbial Inoculum agar_prep Prepare Mueller-Hinton Agar Plates start->agar_prep broth_prep Prepare Mueller-Hinton Broth with Serial Dilutions of Antimicrobial start->broth_prep inoculate_agar Inoculate Agar Surface agar_prep->inoculate_agar inoculate_broth Inoculate Broth Dilutions broth_prep->inoculate_broth create_wells Create Wells in Agar inoculate_agar->create_wells add_compound_agar Add Test Compound to Wells create_wells->add_compound_agar incubate_agar Incubate Plates (18-24h at 37°C) add_compound_agar->incubate_agar measure_zones Measure Zone of Inhibition (mm) incubate_agar->measure_zones result_qualitative Result: Qualitative Susceptibility measure_zones->result_qualitative incubate_broth Incubate Microtiter Plate (16-20h at 35°C) inoculate_broth->incubate_broth read_mic Visually Determine Lowest Concentration with No Growth incubate_broth->read_mic result_quantitative Result: Minimum Inhibitory Concentration (MIC) read_mic->result_quantitative proposed_mechanism cluster_mechanism Proposed Antimicrobial Mechanism of Action compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine HCl dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Binds to Active Site topoisomerase_iv Bacterial Topoisomerase IV compound->topoisomerase_iv Binds to Active Site dna_supercoiling Maintains DNA Supercoiling dna_gyrase->dna_supercoiling inhibition_gyrase Inhibition dna_gyrase->inhibition_gyrase chromosome_segregation Decatenates Daughter Chromosomes topoisomerase_iv->chromosome_segregation inhibition_topo Inhibition topoisomerase_iv->inhibition_topo dna_replication DNA Replication dna_supercoiling->dna_replication transcription Transcription dna_supercoiling->transcription dna_repair DNA Repair dna_supercoiling->dna_repair chromosome_segregation->dna_replication disruption Disruption of Essential Cellular Processes dna_replication->disruption transcription->disruption dna_repair->disruption inhibition_gyrase->dna_supercoiling Blocks inhibition_topo->chromosome_segregation Blocks cell_death Bacterial Cell Death disruption->cell_death

References

Validating Kinase Inhibitory Activity: A Comparative Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitory activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, commercially known as W-7 hydrochloride, against other established kinase inhibitors. The focus is on its activity towards its primary targets: Myosin Light Chain Kinase (MLCK) and Ca2+/calmodulin-dependent phosphodiesterase (PDE1). This document outlines quantitative inhibitory data, detailed experimental protocols for validation, and visual representations of relevant signaling pathways and workflows to support researchers in their drug discovery and development efforts.

Comparative Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug development. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for W-7 hydrochloride and a selection of alternative inhibitors against MLCK and PDE1. This data allows for a direct comparison of their efficacy.

Table 1: Comparison of Inhibitory Activity against Myosin Light Chain Kinase (MLCK)

CompoundTypeIC50 / KiOrganism/Assay Condition
This compound (W-7) Naphthalene sulfonamide derivativeIC50: 51 μMNot specified
ML-7Naphthalene sulfonamide derivativeIC50: 300 nM; Ki: 0.3 µMCell-free assay
ML-9Naphthalene sulfonamide derivativeIC50: 3.8 μM; Ki: 4 µMCell-free assay
StaurosporineAlkaloidIC50: 21 nMCell-free assay
WortmanninFungal metaboliteIC50: 200 nMCell-free assay

Table 2: Comparison of Inhibitory Activity against Ca2+/calmodulin-dependent Phosphodiesterase (PDE1)

CompoundTypeIC50 / KiOrganism/Assay Condition
This compound (W-7) Naphthalene sulfonamide derivativeIC50: 28 μMNot specified
VinpocetineVinca alkaloid derivativeIC50: 8-20 µM (PDE1A/B), 40-50 µM (PDE1C)In vitro
TrifluoperazinePhenothiazine-Calmodulin antagonist, inhibits PDE activation
CalmidazoliumImidazole derivative-Calmodulin antagonist, inhibits PDE activation

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible experimental methods are paramount for validating the activity of kinase inhibitors. Below are detailed protocols for common in vitro kinase assays that can be employed to assess the inhibitory potential of compounds like this compound.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescent signal suggests inhibition.

Materials:

  • Purified recombinant MLCK

  • Myosin light chain (MLC) as substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add 5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Kinase Reaction Initiation: Add 10 µL of a 2x kinase/substrate mixture (containing MLCK and MLC in kinase buffer) to each well.

  • Add 10 µL of a 2x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase leads to a decrease in the TR-FRET signal.

Materials:

  • Purified recombinant MLCK

  • Fluorescein-labeled MLC substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Terbium-labeled anti-phospho-MLC antibody

  • TR-FRET dilution buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Add 2.5 µL of 4x serially diluted test compound or vehicle to the assay plate.

  • Kinase Addition: Add 2.5 µL of 4x MLCK solution to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of 2x substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a solution containing EDTA (to stop the reaction) and the terbium-labeled antibody in TR-FRET dilution buffer.

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition and IC50 values.

Visualizing the Molecular Landscape

Understanding the context in which a kinase inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate the MLCK signaling pathway and a general workflow for kinase inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates IP3R IP3 Receptor Ca2_cyto Ca2+ (Cytosol) IP3R->Ca2_cyto releases Ca2+ Agonist Agonist Agonist->GPCR CaM Calmodulin MLCK_inactive MLCK (inactive) CaM->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction leads to Ca2_ER Ca2+ (ER) Ca2_cyto->CaM binds IP3->IP3R binds W7 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine HCl (W-7) W7->MLCK_active inhibits

Caption: Simplified signaling pathway of Myosin Light Chain Kinase (MLCK) activation and its inhibition by this compound (W-7).

G cluster_assay In Vitro Kinase Assay start Start: Compound Library primary_screen Primary High-Throughput Screening (HTS) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: General experimental workflow for the screening and validation of kinase inhibitors.

In Vivo Efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Consequently, a direct comparison with any established standard of care for a specific therapeutic indication is not currently feasible.

While the synthesis and chemical properties of this compound and its derivatives are documented, its biological activity has been predominantly explored in preliminary in vitro studies. These investigations primarily suggest potential antimicrobial and antifungal properties. However, these initial findings have not yet been translated into animal models or human clinical trials to ascertain in vivo efficacy and safety.

The current body of research on this compound is focused on fundamental characterization and early-stage, non-clinical evaluation. There are no publicly available results from clinical trials, nor is the compound associated with a specific clinical indication at this time. Without a defined therapeutic target and corresponding clinical data, a standard of care cannot be identified for a comparative analysis.

For researchers and drug development professionals, this indicates that this compound remains an early-stage investigational compound. Future research would need to establish a clear therapeutic application, followed by rigorous preclinical in vivo studies to determine its efficacy and safety profile. Only then could a meaningful comparison against current standard of care treatments be undertaken.

Future Directions and Considerations

The path forward for evaluating the potential of this compound would logically involve the following stages. This hypothetical workflow is presented to illustrate the necessary steps for generating the data required for a future comparative guide.

Preclinical Development Workflow

cluster_preclinical Preclinical Development In_Vitro_Screening In Vitro Screening (Antimicrobial/Antifungal Assays) Lead_Optimization Lead Compound Optimization In_Vitro_Screening->Lead_Optimization Identify potent derivatives In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Lead_Optimization->In_Vivo_PK_PD Select candidate In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models of Infection) In_Vivo_PK_PD->In_Vivo_Efficacy Establish dosing regimen Toxicology Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicology Demonstrate proof-of-concept

Caption: Hypothetical preclinical workflow for a novel anti-infective agent.

Once sufficient preclinical data is generated, the compound could advance to clinical trials, which would provide the necessary data for a comparison against the standard of care.

Clinical Trial Progression

cluster_clinical Clinical Development Phase_I Phase I Trials (Safety & Tolerability in Healthy Volunteers) Phase_II Phase II Trials (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Establish safety Phase_III Phase III Trials (Pivotal Efficacy vs. Standard of Care) Phase_II->Phase_III Determine effective dose Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Confirm efficacy & safety

Caption: Standard phases of clinical trials for a new therapeutic agent.

Comparative Analysis of the Antifungal Spectrum of Tetrahydroimidazo[1,2-a]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive review of recently synthesized tetrahydroimidazo[1,2-a]pyrimidine analogues reveals a promising class of compounds with a broad spectrum of antifungal activity against clinically relevant fungal pathogens. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols.

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for novel antifungal agents. The tetrahydroimidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of new antifungal drugs. Analogues derived from this core structure have demonstrated potent activity against a range of fungal species, including various Candida and Aspergillus species.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of novel tetrahydroimidazo[1,2-a]pyrimidine and related analogues is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlights the potency of these compounds against various fungal strains.

Compound ClassSpecific AnalogueFungal SpeciesMIC (µg/mL)Reference
Tetrahydroimidazo[1,2-a]pyridine Derivatives 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)Candida species0.016 - 1[1]
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives Compound 15Candida albicans1.04 x 10⁻² µM/ml[2]
Compound 15Aspergillus niger1.04 x 10⁻² µM/ml[2]
Imidazo[1,2-a]pyrimidine Chalcogenides Compound 7C. keyfer18.87[3]
Compounds 6-9N. crassaMild Activity[3]

Insights into the Mechanism of Action

Preliminary investigations, including molecular docking studies, suggest that tetrahydroimidazo[1,2-a]pyrimidine analogues may exert their antifungal effects through the inhibition of lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is shared with the widely used azole class of antifungal drugs.[4]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane THIP_Analogues Tetrahydroimidazo[1,2-a]pyrimidine Analogues Inhibition Inhibition THIP_Analogues->Inhibition Inhibition->Lanosterol

Caption: Proposed mechanism of action of Tetrahydroimidazo[1,2-a]pyrimidine analogues.

Experimental Protocols

The evaluation of the antifungal activity of these compounds generally follows standardized methodologies to ensure reproducibility and comparability of the results.

Antifungal Susceptibility Testing

A widely used method for determining the MIC of antifungal agents is the broth microdilution assay.[1]

Experimental Workflow for Broth Microdilution Assay:

G cluster_workflow Broth Microdilution Assay Workflow A Prepare fungal inoculum (e.g., Candida species) in standardized medium C Add fungal inoculum to each well A->C B Serially dilute test compounds in a 96-well microtiter plate B->C D Incubate plates at a controlled temperature (e.g., 35°C) for 24-48 hours C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E F MIC is the lowest concentration with no visible fungal growth E->F

Caption: A generalized workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium within the wells of a 96-well microtiter plate.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate, resulting in a final desired fungal cell concentration.

  • Incubation: The plates are incubated under specific conditions of temperature and time, which may vary depending on the fungal species being tested.

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

Tetrahydroimidazo[1,2-a]pyrimidine analogues represent a promising new frontier in the quest for effective antifungal therapies. The data presented herein demonstrates their potent and broad-spectrum activity. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds. The proposed mechanism of action, targeting a validated fungal-specific enzyme, further strengthens their candidacy for continued development.

References

Assessing the Therapeutic Index of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and Comparative Analysis with Alternative Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[1][2] A high TI indicates a wide margin between the effective and toxic doses.[1] This guide provides a comparative assessment of the therapeutic index of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and two alternative compounds, Diminazene aceturate and Pentamidine, in animal models.

It is important to note that publicly available data on the in vivo therapeutic index of this compound is limited. However, studies on other imidazo[1,2-a]pyrimidine derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] This guide, therefore, focuses on providing a framework for assessing its therapeutic index by drawing comparisons with the better-characterized compounds, Diminazene aceturate and Pentamidine.

Comparative Quantitative Data

The following tables summarize the available quantitative data for Diminazene aceturate and Pentamidine from preclinical animal studies. This data is essential for understanding their therapeutic windows.

Table 1: Therapeutic Index and Toxicity Data

CompoundAnimal ModelLD50ED50Therapeutic Index (LD50/ED50)Notes
Diminazene aceturate DogsHighest tolerated dose: 20 mg/kg (i.m.), 12.5 mg/kg (i.v.)[6][7]3.5 mg/kg (i.m.) for trypanosomiasis[8]Low[6][7]Toxic signs observed at doses as low as 4.2 mg/kg.[7]
Cattle-3.5 mg/kg (i.m.) for trypanosomiasis[7]-Generally well-tolerated at therapeutic doses.
Pentamidine Rats>10 mg/kg (intratracheal) did not show significant toxicity[9]5 mg/kg/day (aerosolized) for P. carinii pneumonia[9]Not explicitly stated, but aerosol administration shows lower systemic toxicity.Parenteral administration is associated with more significant side effects.[9]

Table 2: Pharmacokinetic Parameters

CompoundAnimal ModelRoute of AdministrationPeak Plasma Concentration (Cmax)Half-life (t1/2)
Diminazene aceturate CattleIntramuscular (i.m.)4.6 - 4.7 µg/mL[7]Biphasic: 2 hours and 188 hours[7]
GoatsIntramuscular (i.m.)6.91 ± 0.34 µg/mL-
DogsIntramuscular (i.m.)1849 ± 268.7 ng/mL-
Pentamidine RatsIntravenous (i.v.)-2 minutes (serum)[10]
HumansIntravenous (i.v.)0.5 - 3.4 µg/mL17 ± 4 minutes (serum)[10]
SheepInhalationUndetectable in plasma-

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are generalized protocols for key experiments based on established practices.

Protocol 1: Determination of Median Lethal Dose (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a test animal population.[11][12]

Objective: To determine the single dose of a compound that will cause death in 50% of the animals.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for dissolving the compound (e.g., sterile saline, DMSO)

  • Healthy, adult laboratory animals of a specific strain (e.g., Wistar rats or BALB/c mice), with equal numbers of males and females.

  • Standard laboratory equipment for dosing and observation.

Methodology:

  • Dose Range Finding: A preliminary study is conducted on a small group of animals using a wide range of doses to identify the approximate lethal dose.

  • Main Study:

    • Animals are randomly assigned to several groups (typically 5-6 groups) with at least 5-10 animals per group.

    • A range of graded doses of the test compound is administered to the different groups. A control group receives only the vehicle.

    • The route of administration should be relevant to the intended therapeutic use (e.g., oral, intravenous, intraperitoneal).

  • Observation:

    • Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 24 hours to 14 days).[13]

    • Observations should include changes in behavior, appearance, and physiological functions.[14]

  • Data Analysis:

    • The number of mortalities in each group is recorded.

    • The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.[11][14]

Protocol 2: Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the test animal population.[11][15]

Objective: To determine the dose of a compound that produces a desired therapeutic effect in 50% of the animals in a specific disease model.

Materials:

  • Test compound

  • Vehicle

  • Animal model of a specific disease (e.g., a trypanosomiasis model for Diminazene aceturate).

  • Equipment for inducing the disease and measuring the therapeutic outcome.

Methodology:

  • Disease Model Induction: A relevant disease is induced in the test animals.

  • Dosing:

    • Animals are randomly assigned to several groups.

    • Graded doses of the test compound are administered. A control group receives the vehicle.

  • Assessment of Efficacy:

    • The therapeutic effect is measured at a predetermined time point. This could be a reduction in tumor size, clearance of a pathogen, or a change in a specific biomarker.

  • Data Analysis:

    • The percentage of animals in each group that shows the desired therapeutic response is determined.

    • The ED50 value is calculated using appropriate statistical methods.

Calculating the Therapeutic Index

The therapeutic index is calculated as the ratio of the LD50 to the ED50.[1]

TI = LD50 / ED50

A higher TI value indicates a safer drug.[11]

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action and the signaling pathways affected by a compound is crucial for interpreting its efficacy and toxicity.

This compound

While the specific signaling pathways for this compound are not well-documented, derivatives of imidazo[1,2-a]pyrimidine have been shown to act as inhibitors of various enzymes and signaling pathways, including:

  • Lipoprotein-associated phospholipase A2 (Lp-PLA2)[3]

  • Wnt/β-catenin signaling pathway[16]

  • Cyclooxygenase-2 (COX-2)[17]

Further research is needed to elucidate the precise mechanism of action for this compound.

Diminazene aceturate

Diminazene aceturate is known to have multiple mechanisms of action:

  • Trypanocidal Activity: It binds to the kinetoplast DNA (kDNA) of trypanosomes, particularly at adenine-thymine rich regions, which interferes with DNA replication and function.[18]

  • Anti-inflammatory Effects: It acts as an activator of angiotensin-converting enzyme 2 (ACE2), which plays a role in regulating inflammation.[18][19][20] It also downregulates the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF) by inhibiting the phosphorylation of MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and the NF-κB p65 subunit.[18][21]

Pentamidine

The mechanism of action for Pentamidine is also multifaceted:

  • Antimicrobial Activity: It is thought to interfere with microbial nuclear metabolism by inhibiting DNA, RNA, phospholipid, and protein synthesis.[22][23] It can bind to DNA and inhibit topoisomerase enzymes in parasites.[10][24]

  • Interference with Polyamine Synthesis: It can disrupt the biosynthesis of polyamines, which are essential for the growth and survival of certain pathogens.[24]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of the therapeutic index.

Therapeutic_Index cluster_0 Dose-Response Curves Therapeutic Effect Therapeutic Effect Toxic Effect Toxic Effect ED50 ED50 LD50 LD50 ED50->LD50 Therapeutic Window Therapeutic Index Therapeutic Index ED50->Therapeutic Index Ratio Toxicity Toxicity LD50->Toxicity Adverse Effects LD50->Therapeutic Index Ratio Dose Dose Dose->ED50 Increasing Dose

Caption: Conceptual diagram of the Therapeutic Index.

Experimental_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) cluster_calculation Therapeutic Index Calculation A1 Induce Disease Model in Animals A2 Administer Graded Doses of Compound A1->A2 A3 Assess Therapeutic Outcome A2->A3 A4 Calculate ED50 A3->A4 C1 TI = LD50 / ED50 A4->C1 B1 Administer Graded Single Doses B2 Observe for Toxicity and Mortality B1->B2 B3 Calculate LD50 B2->B3 B3->C1

Caption: Workflow for Therapeutic Index Determination.

Diminazene_Pathway cluster_trypanocidal Trypanocidal Effect cluster_anti_inflammatory Anti-inflammatory Effect DA Diminazene Aceturate kDNA Trypanosome kDNA DA->kDNA Binds to A-T rich regions ACE2 ACE2 Activation DA->ACE2 MAPK MAPK Pathway (ERK, p38, JNK) DA->MAPK Inhibits Phosphorylation STAT STAT Pathway (STAT1, STAT3) DA->STAT Inhibits Phosphorylation NFkB NF-κB Pathway DA->NFkB Inhibits Phosphorylation Replication DNA Replication Inhibition kDNA->Replication Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF) MAPK->Cytokines STAT->Cytokines NFkB->Cytokines

Caption: Signaling Pathways of Diminazene Aceturate.

Pentamidine_Pathway cluster_antimicrobial Antimicrobial Effect cluster_polyamine Polyamine Synthesis Inhibition Penta Pentamidine DNA Microbial DNA/RNA Penta->DNA Binds to DNA Topoisomerase Topoisomerase Inhibition Penta->Topoisomerase Polyamine Polyamine Biosynthesis Penta->Polyamine Disrupts Synthesis Inhibition of DNA, RNA, Protein Synthesis DNA->Synthesis Topoisomerase->Synthesis Growth Inhibition of Microbial Growth Polyamine->Growth

Caption: Mechanism of Action of Pentamidine.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection. Note that a specific Safety Data Sheet (SDS) for the hydrochloride salt of this compound could not be located; therefore, these recommendations are based on general principles for similar chemical structures and publicly available data for the base compound. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Pre-Disposal Safety and Handling

Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific data for the hydrochloride salt is limited, related compounds suggest it may cause skin and eye irritation.

Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.Prevents inhalation of dust or aerosols.

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is intended as a general guide and must be adapted to comply with local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Consult EHS: Before initiating any disposal procedure, provide your institution's Environmental Health and Safety (EHS) department with the compound name, CAS number (67139-22-4 for the base), and estimated quantity to be disposed of. They will provide specific instructions based on your location's regulations.

  • Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled waste container.

  • Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The label should include the full chemical name: "this compound," the CAS number if available, and the appropriate hazard symbols.

  • Transfer: Carefully transfer the waste material into the designated container, avoiding the creation of dust. If the compound is a solid, use a scoop or spatula. If it is in solution, use a funnel.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the amount and date of disposal.

  • Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's approved hazardous waste contractor.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainment and Cleanup Procedure
Small Spill (Solid) 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. 3. Place the collected material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste.
Small Spill (Liquid) 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 3. Place the absorbent material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spill 1. Evacuate the immediate area. 2. Alert your institution's EHS department or emergency response team immediately. 3. Do not attempt to clean up a large spill without specialized training and equipment.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Decision Workflow for this compound start Start: Need to dispose of This compound consult_ehs Consult Institutional EHS Department start->consult_ehs receive_guidance Receive Specific Disposal Guidance consult_ehs->receive_guidance segregate_waste Segregate Waste in Labeled Container receive_guidance->segregate_waste spill_check Is there a spill? segregate_waste->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes store_waste Store Waste in Designated Area spill_check->store_waste No spill_protocol->store_waste schedule_pickup Schedule Pickup by Approved Waste Contractor store_waste->schedule_pickup end_process End: Compliant Disposal schedule_pickup->end_process

Caption: Disposal Decision Workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.